molecular formula C8H6BrFN2 B12848513 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B12848513
M. Wt: 229.05 g/mol
InChI Key: DWRTXIWLKZVADP-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)7(10)2-8(12)11-5/h2-4H,1H3

InChI Key

DWRTXIWLKZVADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C(=CC2=N1)F)Br

Origin of Product

United States

Foundational & Exploratory

Structure and properties of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a highly specialized heterocyclic building block serving as a critical scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and GABA-A receptor modulators.

This molecule represents a "privileged scaffold" in medicinal chemistry due to its ability to present ligands in specific vectors while maintaining a drug-like physicochemical profile. Its value lies in its trisubstituted architecture:

  • C6-Bromine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Fluorine: Provides metabolic stability against oxidative defluorination and modulates the pKa of the pyridine nitrogen, enhancing bioavailability.

  • C2-Methyl: Increases lipophilicity (LogP) and blocks the metabolically labile C2 position, a common soft spot in unsubstituted imidazopyridines.

Physicochemical Profile

Understanding the electronic and physical properties of this scaffold is essential for predicting its behavior in biological systems and synthetic pathways.

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula C₈H₆BrFN₂Core stoichiometry.
Molecular Weight 229.05 g/mol Low MW allows for significant elaboration while staying within Lipinski's Rule of 5.
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; ensures good membrane permeability.
TPSA ~17.3 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration if required.
pKa (Pyridinic N) ~3.5 - 4.2The 7-F and 6-Br are electron-withdrawing, lowering the pKa compared to the parent imidazo[1,2-a]pyridine (pKa ~6.8). This reduces non-specific binding.
H-Bond Acceptors 2 (N1, F)The bridgehead nitrogen is the primary acceptor.

Synthetic Architecture

The synthesis of this compound follows a modified Hantzsch-type condensation . This route is preferred for its atom economy and scalability.

Retrosynthetic Analysis

The core is assembled by condensing an


-haloketone with a 2-aminopyridine. The regiochemistry is driven by the nucleophilicity of the exocyclic amine.
Synthesis Pathway Visualization

Synthesis_Pathway SM1 2-Amino-5-bromo- 4-fluoropyridine Intermediate N-Alkylated Intermediate SM1->Intermediate SN2 Attack (EtOH, Reflux) Reagent Chloroacetone Reagent->Intermediate Product 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine Intermediate->Product Cyclodehydration (-H2O, -HBr)

Figure 1: Condensation pathway for the synthesis of the core scaffold.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 2-Amino-5-bromo-4-fluoropyridine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Ethanol (Absolute, 10V)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a 250mL round-bottom flask with 2-Amino-5-bromo-4-fluoropyridine (10.0 g) and Ethanol (100 mL). Stir until dissolved.

  • Addition: Add Chloroacetone (5.8 g) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
    
  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Neutralization: Resuspend the residue in water (50 mL) and saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the product as a pale solid.

Reactivity & Functionalization Strategies

The utility of this scaffold lies in its differential reactivity at the C3 and C6 positions.

C6-Bromine: The Coupling Vector

The bromine atom at C6 is activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pharmacophore.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

C3-Position: Electrophilic Aromatic Substitution (EAS)

The C3 position is the most electron-rich site on the ring (highest HOMO coefficient). Despite the deactivating effects of the 6-Br and 7-F, C3 remains susceptible to:

  • Formylation: (Vilsmeier-Haack) to install an aldehyde.

  • Halogenation: (NIS/NBS) to introduce a second halogen for dual-coupling strategies.

  • Mannich Reaction: To install aminomethyl groups.

Functionalization Workflow

Functionalization Core 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine Suzuki Suzuki Coupling (C6) (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald Amination (C6) (R-NH2, Pd2(dba)3) Core->Buchwald Vilsmeier Vilsmeier-Haack (C3) (POCl3, DMF) -> -CHO Core->Vilsmeier Mannich Mannich Reaction (C3) (HCHO, HNR2) -> -CH2NR2 Core->Mannich

Figure 2: Divergent synthesis strategies from the core scaffold.

Medicinal Chemistry Applications

P-CABs (Potassium-Competitive Acid Blockers)

Imidazo[1,2-a]pyridine derivatives are structural analogs to Soraprazan and Linaprazan. The 2-methyl group mimics the steric bulk required to bind to the luminal surface of the H+,K+-ATPase enzyme, locking the channel in a closed conformation. The 7-fluoro substituent improves acid stability, preventing degradation in the low pH environment of the parietal cell canaliculus.

Kinase Inhibition

The scaffold serves as a hinge-binder in kinase inhibitors. The N1 nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The 6-position substituent typically projects into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper residue interaction).

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 2016. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Enguehard, C., et al. "Reactivity of the imidazo[1,2-a]pyridine ring: A review." Heterocycles, 2001. (Foundational text on C3 electrophilic susceptibility).
  • Palmer, A. M., et al. "Structure-activity relationships of imidazo[1,2-a]pyridine P-CABs." Journal of Medicinal Chemistry, 2007. Link

Molecular weight and formula of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry profile of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine , a specialized heterocyclic building block.

Part 1: Executive Summary

This compound (CAS: 1793052-24-0) is a fused bicyclic scaffold widely utilized in modern drug discovery. Belonging to the imidazo[1,2-a]pyridine class—often referred to as "drug-like" due to its presence in marketed therapeutics such as Zolpidem and Soraprazan—this specific derivative offers a unique trisubstituted pattern. The 6-bromo position serves as a reactive handle for cross-coupling (Suzuki-Miyaura), while the 7-fluoro substituent modulates metabolic stability and electronic properties. The 2-methyl group blocks the metabolically labile C2 position, enhancing pharmacokinetic half-life.

Part 2: Chemical Identity & Physicochemical Profile

PropertyData Specification
IUPAC Name This compound
CAS Registry Number 1793052-24-0
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Exact Mass 227.9698 (for ⁷⁹Br isotope)
Appearance Off-white to pale yellow solid
Predicted LogP ~2.3 - 2.6
TPSA ~30 Ų (Polar Surface Area)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Isotopic Signature (Mass Spectrometry)

Due to the presence of one Bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion peaks:

  • [M+H]⁺ (⁷⁹Br): ~229.0

  • [M+H]⁺ (⁸¹Br): ~231.0

Part 3: Synthetic Methodology

The synthesis of this scaffold follows the classic Hantzsch-type condensation , a robust cyclization strategy involving a 2-aminopyridine and an


-haloketone.
Retrosynthetic Analysis

The imidazo[1,2-a]pyridine core is constructed by fusing a 5-membered imidazole ring onto a 6-membered pyridine ring.

  • Precursor A: 2-Amino-5-bromo-4-fluoropyridine (Provides the N1-C8a-C8-C7-C6-C5 framework).

  • Precursor B: Chloroacetone (Provides the C2-C3 fragment).

Reaction Scheme & Mechanism

The reaction proceeds via an initial


 alkylation of the pyridine ring nitrogen (N1) by the 

-haloketone, followed by an intramolecular condensation of the exocyclic amino group with the carbonyl, resulting in cyclodehydration.

Synthesis SM1 2-Amino-5-bromo- 4-fluoropyridine (CAS: 944401-69-8) Inter N-Alkylated Intermediate SM1->Inter SN2 Attack (EtOH, Reflux) SM2 Chloroacetone (CAS: 78-95-5) SM2->Inter Product 6-Bromo-7-fluoro- 2-methylimidazo [1,2-a]pyridine Inter->Product Cyclodehydration (-H2O, -HCl)

Figure 1: Synthetic pathway via Hantzsch-type condensation.[1][2]

Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of chloroacetone.

  • Reagents: Dissolve 2-amino-5-bromo-4-fluoropyridine (1.0 eq) in Ethanol (10 mL/mmol).

  • Addition: Add Chloroacetone (1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
       (The product usually forms the hydrobromide/hydrochloride salt in situ and must be freed).
      
    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).

Part 4: Structural Analysis (Spectroscopy)

Researchers characterizing this molecule should expect the following signals.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     2.35 ppm (3H, s):  Methyl group at C2.
    
  • 
     7.60–7.70 ppm (1H, s):  Proton at C3 (Characteristic of the imidazole ring).
    
  • 
     7.80 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C8 (Ortho to Fluorine).
  • 
     8.90 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C5 (Meta to Fluorine, Ortho to Bromine). Note: The C5 proton is typically the most deshielded aromatic signal due to the bridgehead nitrogen.
Carbon NMR ( C NMR)
  • C-F Coupling: The carbons at C6, C7, and C8 will appear as doublets due to coupling with the

    
    F nucleus (
    
    
    
    Hz for C7).

Part 5: MedChem Utility & Functionalization

This scaffold is designed as a "divergent core." The orthogonal reactivity of the halogen handles allows for sequential functionalization.

SAR Core 6-Br-7-F-2-Me-Imidazo[1,2-a]pyridine Pos6 Position 6 (Bromine) Suzuki/Buchwald Coupling (Aryl/Heteroaryl extension) Core->Pos6 Pos7 Position 7 (Fluorine) SNAr Displacement (If activated) or H-bond Acceptor Core->Pos7 Pos2 Position 2 (Methyl) Metabolic Blockade Increases Lipophilicity Core->Pos2 Pos3 Position 3 (C-H) Electrophilic Aromatic Subst. (Formylation/Halogenation) Core->Pos3

Figure 2: Functionalization vectors for SAR exploration.

  • C6 (Bromine): The primary vector for extending the molecule. High reactivity in Palladium-catalyzed cross-couplings allows for the introduction of solubilizing tails or pharmacophores.

  • C7 (Fluorine):

    • Metabolic Stability: Blocks oxidative metabolism at this position.

    • Electronic Modulation: Lowers the pKa of the ring system, potentially improving membrane permeability.

  • C3 (C-H): This position remains open for electrophilic aromatic substitution (e.g., Mannich reaction) to introduce amine side chains, a common strategy in kinase inhibitor design.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

References

  • Chemical Identity & CAS: this compound (CAS 1793052-24-0).[3][4][5][6][7] CymitQuimica / Reagentia Catalog. Link

  • Synthetic Precursor: 2-Amino-5-bromo-4-fluoropyridine (CAS 944401-69-8).[8][9][10] ChemScene Building Blocks. Link

  • General Synthesis Methodology: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Organic Chemistry Portal. Link

  • Mechanistic Insight: Rostami, E., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." PMC - NIH, 2021. Link

Sources

SMILES string for 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemoinformatics and Synthetic Utility of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines.[1] The specific derivative This compound (CAS: 1793052-24-0) is a high-value intermediate.[1] Its substitution pattern offers a unique "orthogonal functionalization" strategy: the C6-bromide allows for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-fluorine atom modulates pKa, lipophilicity, and metabolic stability, often blocking the labile C7 position from oxidative metabolism.[1]

This guide provides the definitive chemoinformatic data, a validated synthetic protocol, and a structural logic map for this compound.[1]

Part 1: Chemoinformatics & Structural Definition

Precise structural identification is the bedrock of reproducible science.[1] The following data defines the exact chemical entity.

Identity Standards
Identifier TypeValue
IUPAC Name This compound
Canonical SMILES CC1=CN2C=C(Br)C(F)=CC2=N1
Isomeric SMILES Cc1cn2cc(Br)c(F)cc2n1
InChI Key (Predicted) TVHRDJPRECFZQO-UHFFFAOYSA-N (Based on analog 6-Br-2-Me)
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Physicochemical Profile (Calculated)

Note: Values are predicted based on fragment contribution methods (ClogP) calibrated against the non-fluorinated analog.

PropertyValueSignificance
cLogP ~2.9Moderate lipophilicity; suitable for CNS penetration (BBB).[1]
TPSA ~17.3 ŲLow polar surface area, indicating high membrane permeability.[1]
H-Bond Donors 0Lack of donors reduces P-gp efflux liability.[1]
H-Bond Acceptors 2The N1 and F atoms serve as weak acceptors.[1]

Part 2: Synthetic Methodology

The synthesis of this molecule relies on the Tschitschibabin-type condensation .[1] This protocol is preferred over the Groebke-Blackburn-Bienaymé multicomponent reaction for this specific derivative due to higher regioselectivity and cleaner impurity profiles when using halogenated precursors.[1]

Retrosynthetic Logic

To achieve the 6-bromo-7-fluoro substitution pattern on the final imidazo[1,2-a]pyridine ring, the pyridine precursor must be substituted at positions 5 and 4, respectively.[1]

  • Target C6 (Imidazo)

    
     Originates from C5 (Pyridine) .[1]
    
  • Target C7 (Imidazo)

    
     Originates from C4 (Pyridine) .[1]
    

Starting Material: 2-Amino-5-bromo-4-fluoropyridine.[1]

Validated Protocol: Cyclocondensation

Reagents:

  • Substrate: 2-Amino-5-bromo-4-fluoropyridine (1.0 eq)

  • Reagent: Chloroacetone (1.2 eq) [Warning: Lachrymator]

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromo-4-fluoropyridine (10 mmol) in EtOH (50 mL).

  • Alkylation: Add chloroacetone (12 mmol) dropwise at room temperature.

  • Cyclization (Reflux): Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1] Note: The intermediate N-alkylated species may be visible before full cyclization.[1]

  • Basification: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.[1] Add saturated aqueous NaHCO₃ until pH ~8 to liberate the free base.[1]

  • Extraction: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0

    
     40% EtOAc/Hexanes).
    
  • Validation: The diagnostic C3-H proton (imidazole ring) typically appears as a singlet around

    
     7.3–7.6 ppm in ¹H NMR.[1]
    
Mechanistic Visualization

Synthesispathway SM1 2-Amino-5-bromo- 4-fluoropyridine Inter N-Alkylated Intermediate SM1->Inter SN2 Attack (Ring Nitrogen) Reagent Chloroacetone (Cl-CH2-C(=O)-Me) Reagent->Inter Product 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine Inter->Product Cyclodehydration (-H2O, -HCl)

Figure 1: Synthetic pathway via condensation of 2-aminopyridine derivative with


-haloketone.

Part 3: Structural Utility & SAR Logic

The utility of this compound lies in its ability to serve as a "switchboard" for divergent synthesis.[1] The reactivity difference between the C-Br and C-F bonds allows for sequential functionalization.[1]

Orthogonal Functionalization Strategy
  • C6-Bromine: Highly reactive in Pd(0) catalyzed cross-couplings (Suzuki, Stille, Sonogashira). This is the primary vector for extending the carbon skeleton.[1]

  • C7-Fluorine: Generally inert to standard Pd-coupling conditions, preserving it as a metabolic blocker.[1] However, it can be engaged in

    
     reactions if the ring is sufficiently electron-deficient, or used to tune the electronic properties of the C6-substituent.[1]
    
  • C2-Methyl: Provides a handle for benzylic oxidation (to aldehyde/acid) or halogenation, allowing further side-chain elaboration.[1]

Pharmacophore Mapping

SAR_Logic Core 6-Bromo-7-fluoro-2-methyl imidazo[1,2-a]pyridine Br_Site C6-Bromo Position Core->Br_Site F_Site C7-Fluoro Position Core->F_Site Me_Site C2-Methyl Group Core->Me_Site N_Bridge Bridgehead Nitrogen Core->N_Bridge Br_Action Suzuki/Buchwald Coupling (Primary Growth Vector) Br_Site->Br_Action F_Action Metabolic Blockade (Prevents CYP450 Oxidation) F_Site->F_Action Me_Action Steric Bulk & Lipophilicity Tuning Me_Site->Me_Action N_Action H-Bond Acceptor (GABA-A Receptor Binding) N_Bridge->N_Action

Figure 2: Structure-Activity Relationship (SAR) and functionalization map.

References

  • Bagdi, A. K., et al. (2020).[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1] [1]

  • Goel, R., et al. (2016).[1] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.

  • Alchimica . Product Catalog: this compound (CAS 1793052-24-0).[1][2]

  • Hajra, A. (2012).[1] Metal-free synthesis of imidazo[1,2-a]pyridines. RSC Advances.

Sources

Strategic Sourcing & Technical Profile: 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis logic, quality specifications, and sourcing strategy for 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine .

Executive Summary

This compound (CAS: 1793052-24-0 ) is a high-value heterocyclic building block used primarily in the discovery of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors . Its structure combines the pharmacologically privileged imidazo[1,2-a]pyridine scaffold with specific halogen substitutions: a bromine atom at C6 serving as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a fluorine atom at C7 to modulate metabolic stability and pKa.[1]

This guide provides researchers with the technical grounding required to source, validate, and utilize this compound effectively in drug development campaigns.[1]

Chemical Identity & Properties

Nomenclature & Identifiers
PropertySpecification
Chemical Name This compound
CAS Number 1793052-24-0
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
SMILES CC1=CN2C=C(F)C(Br)=CC2=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Significance

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine ring systems.[1]

  • C6-Bromine: Critical for diversifying the scaffold.[1] It allows for the attachment of aryl, heteroaryl, or amino groups to expand the molecule into the ATP-binding pocket of kinases or the proton pump channel.[1]

  • C7-Fluorine: Blocks metabolic oxidation at a typically labile position, enhancing the half-life (

    
    ) of the final drug candidate.[1]
    
  • C2-Methyl: Increases lipophilicity and restricts conformational rotation when binding to target proteins.[1]

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for anticipating impurities during the supplier qualification process.[1] The industrial standard route relies on the Hantzsch-type condensation .[1]

Synthetic Pathway

The synthesis involves the condensation of 2-amino-5-bromo-4-fluoropyridine with chloroacetone .

SynthesisPathway Start 2-Amino-5-bromo- 4-fluoropyridine Inter Intermediate (N-Alkylated Species) Start->Inter EtOH, Reflux NaHCO3 Imp1 Impurity A: Unreacted Amine Start->Imp1 Residual Reagent Chloroacetone (Cyclization Agent) Reagent->Inter Product 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine Inter->Product Dehydration -H2O, -HCl Imp2 Impurity B: Regioisomer (<1%) Inter->Imp2 Rare Side Rxn

Figure 1: Hantzsch condensation pathway for the synthesis of the target scaffold.[1]

Key Impurities to Monitor

When evaluating a Supplier's Certificate of Analysis (CoA), check for:

  • Residual Starting Material: 2-Amino-5-bromo-4-fluoropyridine (Check via LC-MS).

  • Hydrolysis Byproducts: If the reaction moisture is not controlled, chloroacetone can polymerize or hydrolyze, leading to colored gummy impurities.[1]

  • Inorganic Salts: Residual bromide/chloride salts from the neutralization step (Check via Residue on Ignition).[1]

Supplier Qualification & Sourcing Strategy

Sourcing this specific substitution pattern (6-Br, 7-F) can be challenging as it is often a "make-to-order" item rather than a bulk commodity.

Supplier Tiers[1]
  • Tier 1 (Catalog/Inventory): Companies like Alchimica and Reagentia explicitly list this CAS (1793052-24-0).[2] These are best for gram-scale discovery needs.[1]

  • Tier 2 (Building Block Specialists): Combi-Blocks , Enamine , and Apollo Scientific often stock the non-fluorinated analog (6-bromo-2-methylimidazo[1,2-a]pyridine) and can rapidly synthesize the 7-fluoro variant on request.[1]

  • Tier 3 (Custom Synthesis/CRO): For >100g scale, contract manufacturers in China (e.g., Pharmablock , Wuxi AppTec ) are the standard route.[1]

Qualification Workflow

Do not rely solely on the vendor's CoA.[1] Implement this triage protocol:

SupplierQual Request 1. Request Sample (1g) HNMR 2. 1H-NMR Verification (Confirm Structure) Request->HNMR HPLC 3. HPLC Purity Check (Target >98%) HNMR->HPLC F19NMR 4. 19F-NMR (Confirm Fluorine Regio) HPLC->F19NMR Decision Decision Gate F19NMR->Decision Approve Approve Vendor Decision->Approve Pass Reject Reject / Request Purification Decision->Reject Fail

Figure 2: Quality Control Triage for incoming heterocyclic building blocks.

Specification Guidelines
TestAcceptance CriteriaRationale
Appearance White to pale yellow powderDark color indicates oxidation or polymerization.
Purity (HPLC) ≥ 98.0% (Area %)Critical for preventing side reactions in subsequent couplings.[1]
1H-NMR Conforms to structureVerify integral ratio of Methyl (3H) to Aromatic protons.
Loss on Drying ≤ 0.5%High water content interferes with organometallic coupling.[1]

Experimental Protocols

Quality Control: HPLC Method

To validate supplier purity, use the following generic gradient method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

Handling & Stability[1]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The imidazopyridine ring is generally stable, but the C-Br bond can be light-sensitive over long periods.[1]

  • Safety: Treat as an irritant. Wear standard PPE (gloves, goggles, lab coat).[1]

  • Reactivity: Avoid strong oxidizing agents.[1] Compatible with standard Suzuki, Stille, and Buchwald-Hartwig reaction conditions.[1]

References

  • Reagentia. Product Catalog: this compound (CAS 1793052-24-0).[4][5][6] Retrieved from [1]

  • Alchimica. Building Blocks: this compound.[4][5][6] Retrieved from [1]

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review. Royal Society of Chemistry.[1] (Contextual synthesis grounding).

  • ChemBK. Chemical Directory: this compound.[1][5] Retrieved from [1]

Sources

Medicinal chemistry applications of 7-fluoroimidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthetic accessibility, and therapeutic utility of the 7-fluoroimidazo[1,2-a]pyridine scaffold.[1][2]

Technical Guide for Drug Development Professionals

Executive Summary: The Fluorine Advantage

The imidazo[1,2-a]pyridine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and indoles. However, the specific introduction of a fluorine atom at the 7-position (corresponding to the 4-position of the parent pyridine) has emerged as a critical optimization strategy.

Why 7-Fluoro?

  • Metabolic Blockade: The C7 position is electronically distinct. In the parent scaffold, this position is susceptible to oxidative metabolism or nucleophilic displacement. Fluorination blocks metabolic soft spots while resisting oxidative defluorination due to the high C-F bond strength (approx. 116 kcal/mol).

  • pKa Modulation: The bridgehead nitrogen (N1) is the primary basic center (pKa ~5-6). An electron-withdrawing fluorine at C7 exerts a through-bond inductive effect (

    
    ), lowering the pKa of N1. This reduces lysosomal trapping and improves passive permeability in the CNS and solid tumors.
    
  • Conformational Locking: The C-F bond vector can engage in orthogonal multipolar interactions with protein backbone carbonyls or amide hydrogens, often acting as a non-classical hydrogen bond acceptor.

Synthetic Access & Methodologies

Accessing the 7-fluoroimidazo[1,2-a]pyridine core requires navigating the reactivity of the 2-aminopyridine precursor.[2] The fluorine substituent deactivates the pyridine ring, requiring optimized condensation conditions.

Core Synthesis: The Modified Hantzsch Condensation

The most robust route involves the condensation of 2-amino-4-fluoropyridine with


-haloketones.

Protocol 1: General Synthesis of 7-Fluoro-3-substituted-imidazo[1,2-a]pyridines

  • Reagents: 2-Amino-4-fluoropyridine (1.0 equiv),

    
    -Bromoacetophenone derivative (1.1 equiv), NaHCO
    
    
    
    (2.0 equiv).
  • Solvent: Ethanol or DMF.[3]

  • Conditions: Reflux (80–100 °C) for 4–12 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-4-fluoropyridine in absolute ethanol (0.5 M concentration).

  • Addition: Add the

    
    -bromoketone in a single portion.
    
  • Base Treatment: Add solid NaHCO

    
     to scavenge HBr generated during cyclization.
    
  • Cyclization: Heat to reflux. Monitor by TLC/LCMS. The reaction proceeds via N-alkylation of the ring nitrogen followed by cyclodehydration.

  • Workup: Cool to RT. Evaporate solvent.[3] Resuspend in EtOAc/Water. The product typically partitions into the organic phase.[3]

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM/MeOH).

Advanced Functionalization: C3 and C7 Diversity

Once the core is formed, further functionalization is possible:[4]

  • C3-Functionalization: The C3 position is highly nucleophilic. Electrophilic aromatic substitution (iodination with NIS, formylation with Vilsmeier-Haack) proceeds readily, enabling subsequent Suzuki or Sonogashira couplings.

  • C7-Diversification (SNAr): While the 7-fluoro group is intended to be stable, it can be displaced by strong nucleophiles (e.g., alkoxides, amines) if the ring is activated by electron-withdrawing groups at C3, allowing for late-stage diversity if the fluorine is merely a placeholder.

Synthetic Workflow Visualization

The following diagram illustrates the primary synthetic logic and diversification points.

Synthesis Precursor 2-Amino-4-fluoropyridine Intermediate N-Alkylated Intermediate Precursor->Intermediate EtOH, Reflux Reagent α-Haloketone (R-CO-CH2-Br) Reagent->Intermediate Core 7-Fluoroimidazo[1,2-a]pyridine Scaffold Intermediate->Core - H2O, - HBr C3_Product C3-Arylated Product (Kinase Inhibitors) Core->C3_Product 1. NIS (Iodination) 2. Pd-Cat Coupling C7_Product C7-Substituted Analog (via SNAr) Core->C7_Product Nucleophile (Nu-) (If C3 is EWG activated)

Caption: Synthetic workflow from 2-amino-4-fluoropyridine to functionalized 7-fluoroimidazo[1,2-a]pyridine scaffolds.

Therapeutic Case Studies & SAR

The 7-fluoro motif is not just a structural decoration; it is often the "make-or-break" feature for potency and selectivity in high-value targets.

SIK2/SIK3 Inhibitors (Autoimmune Disease)

Molecule: GLPG3970 (Clinical Candidate)

  • Role of Scaffold: The imidazo[1,2-a]pyridine core binds to the ATP-binding pocket of Salt-Inducible Kinases (SIKs).

  • 7-Fluoro Function: In the development of SIK inhibitors, the 7-position faces the solvent-exposed region or specific hydrophobic pockets depending on the exact binding mode. The fluorine atom modulates the electron density of the ring, affecting the hydrogen bond acceptor capability of N1, which interacts with the kinase hinge region.

  • Outcome: High selectivity for SIK2/3 over SIK1 and other kinome off-targets.

FGFR Inhibitors (Oncology)

Molecule: 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid[2]

  • Mechanism: ATP-competitive inhibition of Fibroblast Growth Factor Receptors (FGFR).[2]

  • SAR Insight: The amide linker at C3 positions the benzoic acid moiety. The 7-fluoro group on the core enhances lipophilicity (LogP) without adding steric bulk that would clash with the gatekeeper residue. It also prevents metabolic hydroxylation at the otherwise exposed C7 position.

PXR Antagonists (Metabolic Regulation)

Molecule: MI891 Derivatives[5]

  • Target: Pregnane X Receptor (PXR).

  • Utility: PXR antagonists are sought to prevent drug-drug interactions caused by PXR-mediated upregulation of CYP3A4.

  • Observation: 7-fluoro substitution on the imidazo[1,2-a]pyridine core (Ring A) was critical.[1] Double fluorination (e.g., 6,8-difluoro) often led to a loss of activity or a switch to agonism, whereas specific 7-fluoro patterns maintained antagonism/inverse agonism.

Summary of Key Applications
Therapeutic AreaTargetRole of 7-Fluoro ScaffoldKey Reference
Immunology SIK2/SIK3Hinge binder; modulates N1 pKa for selectivity.GLPG3970 Data [1]
Oncology FGFR1-3ATP-pocket occupancy; metabolic stability.BenchChem [2]
Metabolism PXRAntagonist core; prevents CYP induction.MI891 Study [3]
Degraders CK1

E3 Ligase ligand (Cereblon) linker attachment point.QXG Series [4]

Detailed Experimental Protocol: Kinase Inhibition Assay

Trustworthiness requires validation. The following is a standard protocol for evaluating 7-fluoroimidazo[1,2-a]pyridine derivatives against kinase targets (e.g., SIK2).

Materials:

  • Recombinant Human SIK2 (active).

  • Substrate: SIKtide (peptide substrate).

  • ATP (radiolabeled

    
    -
    
    
    
    P-ATP or fluorescent tracer).
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Procedure:

  • Compound Prep: Dissolve 7-fluoroimidazo[1,2-a]pyridine derivative in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO.

  • Enzyme Mix: Dilute SIK2 enzyme in Assay Buffer to 2x final concentration (e.g., 2 nM).

  • Substrate Mix: Prepare ATP (Km concentration) and SIKtide in Assay Buffer.

  • Reaction:

    • Add 5

      
      L Compound solution to 384-well plate.
      
    • Add 10

      
      L Enzyme Mix. Incubate 10 min at RT (allows compound to bind hinge).
      
    • Add 10

      
      L Substrate Mix to initiate reaction.
      
  • Incubation: Incubate for 60 min at RT.

  • Termination: Add EDTA/Stop solution.

  • Detection: Measure fluorescence polarization or radioactivity (filter binding) depending on the specific kit (e.g., ADP-Glo or HotSpot).

  • Analysis: Fit data to sigmoidal dose-response curve to determine IC

    
    .
    

Structural Biology & Pharmacophore Map

Understanding the binding mode is essential for rational design. The 7-fluoroimidazo[1,2-a]pyridine core typically binds in the ATP pocket of kinases.

Pharmacophore N1 N1 (Bridgehead) H-Bond Acceptor Hinge Kinase Hinge Region (Backbone NH) N1->Hinge Primary H-Bond C3_Sub C3-Substituent (Gatekeeper Interaction) Pocket Hydrophobic Pocket C3_Sub->Pocket Van der Waals C7_F C7-Fluorine (Metabolic Shield/Electronic) C7_F->N1 -I Inductive Effect (Lowers pKa) Metabolism CYP450 Oxidation C7_F->Metabolism BLOCKS

Caption: Pharmacophore map highlighting the role of the 7-fluoro substituent in binding and stability.

References

  • Journal of Medicinal Chemistry : "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor". Explores the synthesis and selectivity profile of imidazo[1,2-a]pyridine derivatives.

  • BenchChem : "4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid Data Sheet". Provides structural data and FGFR activity context.

  • PubMed Central (NIH) : "Discovery of PXR Antagonist MI891 and PXR Degrader MI1013". Details the SAR of fluorinated imidazo[1,2-a]pyridines in metabolic receptor modulation.

  • PubMed Central (NIH) : "Development of Potent and Selective CK1α Molecular Glue Degraders". Discusses the impact of 7-fluoro vs 6-fluoro substitutions on degrader potency.

  • ChemicalBook : "7-Fluoro-imidazo[1,2-a]pyridine Synthesis and Properties". Technical specifications and precursor availability.

Sources

Strategic Bioisosterism: The 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from a "hit" to a "lead" often necessitates the resolution of liability issues related to metabolic stability and solubility. The 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine scaffold represents a high-precision tool for bioisosteric replacement. It is frequently employed to replace indole, quinoline, or purine cores in kinase inhibitors and GABAergic modulators.

This guide details the physicochemical rationale, synthetic access, and application of this specific scaffold. It focuses on its dual utility: the 7-fluoro substituent acts as a metabolic blockade, while the 6-bromo handle serves as a versatile vector for Structure-Activity Relationship (SAR) expansion via palladium-catalyzed cross-coupling.

Part 1: The Bioisosteric Rationale[1]

The Indole-to-Imidazopyridine Switch

The imidazo[1,2-a]pyridine core is a classical bioisostere for the indole ring. However, the electronic topography differs significantly, altering the binding mode and physicochemical properties.

FeatureIndole (Parent)Imidazo[1,2-a]pyridine (Bioisostere)Impact
H-Bonding NH (Donor)N1 (Acceptor)Flips interaction mode; requires complementary H-bond donor in the binding pocket.
pKa ~ -2.4 (Very weak base)~ 5.6 - 6.8 (Weak base)Increases solubility in acidic media; tunable via substitution.
Metabolism High (C3 oxidation)Moderate (C3/C2 oxidation)Improved stability, further enhanced by C2-blocking groups.
Lipophilicity High LogPModerate LogPImproved "drug-likeness" (Lipinski compliance).
The "Fluorine Effect" at Position 7

The introduction of fluorine at the C7 position is not arbitrary; it is a calculated maneuver to block Phase I metabolic oxidation.

  • Metabolic Blockade: In unsubstituted imidazo[1,2-a]pyridines, the C-7 and C-8 positions are electron-rich "soft spots" prone to CYP450-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively shunting metabolism away from this ring.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ). At C7, it inductively withdraws electron density from the ring system, lowering the pKa of the N1 nitrogen. This reduces the risk of hERG channel inhibition, a common liability for basic amines.
    
The Role of the 2-Methyl Group
  • Steric Occlusion: Blocks the C2 position from metabolic attack (e.g., aldehyde oxidase).

  • Solubility: Disrupts crystal lattice packing compared to the unsubstituted analog, often enhancing solubility.

Part 2: Synthetic Architecture

The synthesis of This compound relies on the condensation of a 2-aminopyridine precursor with an


-haloketone. This is a robust, self-validating reaction that proceeds via an SN2 alkylation followed by a cyclodehydration.
Retrosynthetic Analysis
  • Target: this compound

  • Precursors:

    • 2-Amino-5-bromo-4-fluoropyridine: The heterocyclic core providing the N1 and bridgehead nitrogen.

    • Chloroacetone: Provides the C2-methyl and C3 carbons.

Mechanism of Formation
  • Alkylation: The exocyclic amine of the pyridine attacks the

    
    -carbon of chloroacetone (displacing chloride).
    
  • Cyclization: The ring nitrogen attacks the carbonyl carbon, closing the 5-membered ring.

  • Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-a]pyridine.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound.

Reagents:

  • 2-Amino-5-bromo-4-fluoropyridine (1.0 eq)

  • Chloroacetone (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromo-4-fluoropyridine (5.0 g, 26.2 mmol) in Ethanol (50 mL).

  • Addition: Add chloroacetone (3.1 mL, 39.3 mmol) followed by solid NaHCO₃ (4.4 g, 52.4 mmol).

    • Note: The base neutralizes the HCl generated during alkylation, preventing protonation of the unreacted pyridine which would stall the reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting amine (lower Rf) should disappear, and a highly fluorescent spot (UV 254/365 nm) should appear.

  • Workup:

    • Cool to room temperature.

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Heptane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Utilization of the C6-Bromine "warhead" to attach an aryl group.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial with the scaffold (100 mg), boronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (2 mL) and K₂CO₃ solution (0.6 mL).

  • Reaction: Heat at 90°C for 2 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate.

  • Purification: Silica gel chromatography.

Part 4: Visualization and Logic Flow

Bioisosteric Design Logic

The following diagram illustrates the decision matrix for selecting this specific scaffold over a standard indole.

BioisostereLogic Indole Indole Scaffold (Metabolic Liability) Problem Issues: 1. C3 Oxidation 2. Low Solubility 3. NH Donor (Non-specific) Indole->Problem Identified in HTS Imidazo Imidazo[1,2-a]pyridine (Core Bioisostere) Problem->Imidazo Scaffold Hopping Sub_F 7-Fluoro Subst. (Metabolic Block) Imidazo->Sub_F Block Phase I Ox Sub_Me 2-Methyl Subst. (Steric/Solubility) Imidazo->Sub_Me Block Pos 2 Sub_Br 6-Bromo Subst. (Synthetic Handle) Imidazo->Sub_Br Enable Coupling Final 6-Br-7-F-2-Me-Imidazo[1,2-a]pyridine (Optimized Lead) Sub_F->Final Sub_Me->Final Sub_Br->Final

Figure 1: Decision tree for evolving an Indole hit into the stabilized this compound scaffold.

Synthetic Workflow

The chemical pathway from raw materials to the functionalized lead.

SynthesisFlow SM1 2-Amino-5-bromo-4-fluoropyridine Process1 Condensation (EtOH, Reflux, NaHCO3) SM1->Process1 SM2 Chloroacetone SM2->Process1 Core 6-Bromo-7-fluoro-2-methyl imidazo[1,2-a]pyridine Process1->Core Cyclodehydration Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Coupling Cross-Coupling Product Functionalized Lead (6-Aryl-7-fluoro...) Coupling->Product SAR Expansion

Figure 2: Synthetic workflow from pyridine precursor to functionalized lead.

References

  • Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review." Organic & Biomolecular Chemistry. Link

  • Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological evaluation of 7-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "6-Bromo-7-methylimidazo[1,2-a]pyridine" (Structural Analog Reference). National Center for Biotechnology Information. Link

Drug Discovery Targets for 6-Substituted Imidazo[1,2-a]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Th[1]is scaffold, resembling endogenous purines, serves as a unique template for the design of potent and selective modulators of a wide array of biological targets. The amenability of the 6-position of the imidazo[1,2-a]pyridine ring to substitution allows for the fine-tuning of physicochemical properties and target engagement, making it a focal point for drug discovery efforts across multiple therapeutic areas. This guide provides an in-depth exploration of key drug discovery targets for 6-substituted imidazo[1,2-a]pyridines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development.

Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1) for Inflammatory and Neurodegenerative Diseases

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Ov[2]eractivation of ASK1 has been implicated in the pathogenesis of various inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions like Alzheimer's disease. Co[3][4][5]nsequently, the development of potent and selective ASK1 inhibitors has emerged as a promising therapeutic strategy.

Mechanism of Action and Rationale for Targeting ASK1

Under cellular stress conditions such as oxidative stress or endoplasmic reticulum (ER) stress, ASK1 is activated, initiating a signaling cascade that leads to the activation of downstream kinases JNK and p38. Th[6][7]is cascade culminates in cellular responses ranging from inflammation and apoptosis to fibrosis. Im[5]idazo[1,2-a]pyridine-based inhibitors have been designed to bind to the ATP-binding pocket of the ASK1 kinase domain, preventing its phosphorylation and subsequent activation, thereby mitigating the downstream pathological effects.

#[4]### Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridine ASK1 Inhibitors

The development of 6-substituted imidazo[1,2-a]pyridines as ASK1 inhibitors has revealed key structural features that govern their potency and selectivity.

Compound ID6-Position SubstituentOther Key SubstituentsASK1 IC50 (nM)
1a Aryl (e.g., phenyl)3-carboxamide50
1b Heteroaryl (e.g., pyridyl)3-carboxamide25
1c Alkyl3-carboxamide>1000

Data is representative and compiled from literature for illustrative purposes.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for ASK1

This protocol outlines a robust method for measuring the inhibitory activity of compounds against ASK1.

[8]Materials:

  • Recombinant human ASK1 enzyme

  • Biotinylated peptide substrate (e.g., STK3 peptide)

  • ATP

  • Assay Buffer: 10 mM MOPS, pH 7.0, 10 mM Mg-acetate, 0.025% NP-40, 1 mM DTT, 0.05% BSA, 1.5% glycerol

  • HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2 µL of a solution containing 4 nM ASK1 kinase and 1 µM STK3 peptide substrate in assay buffer to each well.

  • Incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of 100 µM ATP solution.

  • Incubate for 3 hours at room temperature.

  • Stop the reaction and add the HTRF® detection reagents according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF®-compatible reader and calculate the ratio of the emission signals at 665 nm and 620 nm.

  • Determine the IC50 values from the dose-response curves.

ASK1 Signaling Pathway

ASK1_Pathway stress Cellular Stress (Oxidative, ER) ask1 ASK1 stress->ask1 activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation inhibitor 6-Substituted Imidazo[1,2-a]pyridine inhibitor->ask1 inhibits

Caption: ASK1 signaling cascade initiated by cellular stress.

Dual PI3Kβ/δ Inhibition for Inflammatory Disorders and Thrombosis

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cell signaling, regulating processes such as cell growth, proliferation, and survival. Th[9]e β and δ isoforms of PI3K are predominantly expressed in hematopoietic cells and are key mediators of inflammatory and immune responses.

Mechanism of Action and Rationale for Targeting PI3Kβ/δ

Upon activation by various cell surface receptors, PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PI[10]P3 acts as a second messenger, recruiting downstream effectors like Akt to the plasma membrane, thereby initiating a cascade of signaling events. Dy[11]sregulation of the PI3K pathway is a hallmark of many inflammatory diseases and cancers. 6-[12][13][14]substituted imidazo[1,2-a]pyridines have been identified as potent and selective dual inhibitors of PI3Kβ and PI3Kδ, offering a targeted approach to modulate immune cell function and platelet aggregation.

Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridine PI3Kβ/δ Inhibitors

SAR studies have highlighted the importance of the 6-position substituent for achieving high potency and isoform selectivity.

Compound ID6-Position SubstituentOther Key SubstituentsPI3Kβ IC50 (nM)PI3Kδ IC50 (nM)
2a Amino (e.g., -NH2)2-aryl1520
2b Substituted amino2-aryl58
2c Amide2-aryl150200

Data is representative and compiled from literature for illustrative purposes.

Experimental Protocol: PI3Kβ/δ AlphaLISA® Assay

This protocol describes a no-wash immunoassay for the detection of PIP3, the product of PI3K activity.

Materials:

  • Recombinant human PI3Kβ and PI3Kδ enzymes

  • PIP2 substrate

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT

  • AlphaLISA® Detection Kit (Streptavidin-coated Donor beads and Europium-labeled anti-PIP3 antibody)

  • 384-well ProxiPlate®

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and add the AlphaLISA® detection reagents according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaLISA®-compatible reader.

  • Determine the IC50 values from the dose-response curves.

PI3K/Akt Signaling Pathway

PI3K_Pathway receptor Receptor Tyrosine Kinase pi3k PI3Kβ/δ receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt recruits & activates downstream Downstream Signaling (Cell Survival, Proliferation) akt->downstream inhibitor 6-Substituted Imidazo[1,2-a]pyridine inhibitor->pi3k inhibits

Caption: PI3K/Akt signaling pathway activation and inhibition.

Phosphodiesterase 10A (PDE10A) Inhibition for Central Nervous System Disorders

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, with a high level of expression in the medium spiny neurons of the striatum. Th[15][16][17][18]is localization makes PDE10A a compelling target for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease, where striatal dysfunction is a key pathological feature.

#[19]### Mechanism of Action and Rationale for Targeting PDE10A

By degrading cyclic nucleotides, PDE10A plays a crucial role in regulating signaling pathways downstream of dopamine and glutamate receptors in the striatum. In[16]hibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby modulating the activity of protein kinase A (PKA) and protein kinase G (PKG). Th[18]is modulation can restore balanced signaling in the striatal circuits. 6-substituted imidazo[1,2-a]pyridines have been developed as potent and selective PDE10A inhibitors with the potential to improve cognitive and psychotic symptoms.

Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridine PDE10A Inhibitors

The nature of the 6-substituent is critical for achieving high affinity and selectivity for PDE10A.

Compound ID6-Position SubstituentOther Key SubstituentsPDE10A IC50 (nM)
3a Alkoxy (e.g., -OCH3)3-aryl10
3b Substituted alkoxy3-aryl2
3c Aryloxy3-aryl50

Data is representative and compiled from literature for illustrative purposes.

Experimental Protocol: PDE10A Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to measure the inhibition of PDE10A.

[20][21]Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP analog (e.g., FAM-cAMP)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the PDE10A enzyme in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing FAM-cAMP.

  • Incubate for 1 hour at room temperature.

  • Add the Binding Agent to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Determine the IC50 values from the dose-response curves.

PDE10A in Striatal Neuron Signaling

PDE10A_Pathway dopamine Dopamine (D1 Receptor) ac Adenylyl Cyclase dopamine->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka activates amp AMP camp->amp downstream Downstream Signaling (Gene Expression, Ion Channel Modulation) pka->downstream pde10a PDE10A pde10a->camp hydrolyzes inhibitor 6-Substituted Imidazo[1,2-a]pyridine inhibitor->pde10a inhibits

Caption: Role of PDE10A in regulating cAMP signaling in striatal neurons.

Targeting Mycobacterium tuberculosis QcrB for the Treatment of Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. Th[22]e discovery of new antitubercular agents with novel mechanisms of action is therefore a critical priority. The cytochrome bcc-aa3 supercomplex, a key component of the Mtb electron transport chain, has emerged as a validated drug target.

#[23][24]### Mechanism of Action and Rationale for Targeting QcrB

The QcrB subunit of the cytochrome bcc complex (also known as complex III) plays a vital role in cellular respiration by facilitating the transfer of electrons from menaquinol to cytochrome c. Th[25][26][27]is process is essential for generating the proton motive force that drives ATP synthesis. Im[28][29]idazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of QcrB, leading to the disruption of Mtb's energy metabolism and ultimately bacterial death.

#[22]### Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridine Antitubercular Agents

The antitubercular activity of this class of compounds is highly dependent on the substituents at the 6-position.

[30][31] Compound ID6-Position SubstituentOther Key SubstituentsMtb H37Rv MIC (µM)
4a Carboxamide2,7-dimethyl-3-carboxamide0.5
4b Substituted carboxamide2,7-dimethyl-3-carboxamide0.1
4c Ester2,7-dimethyl-3-carboxamide>10

Data is representative and compiled from literature for illustrative purposes.

Experimental Protocol: M. tuberculosis ATP Depletion Assay

This cell-based assay measures the impact of compounds on the energy homeostasis of Mtb.

Materials:

  • M. tuberculosis H37Rv culture

  • 7H9 broth supplemented with OADC and Tween 80

  • BacTiter-Glo™ Microbial Cell Viability Assay kit

  • 96-well white plates

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase.

  • Dilute the culture to the desired cell density in 7H9 broth.

  • Prepare serial dilutions of the test compounds in 7H9 broth.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 100 µL of the Mtb culture to each well.

  • Incubate the plate at 37°C for 24-48 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the BacTiter-Glo™ reagent to each well.

  • Mix and incubate for 5 minutes in the dark.

  • Measure the luminescence on a plate reader.

  • Determine the concentration of compound that causes a 50% reduction in ATP levels.

M. tuberculosis Electron Transport Chain

Mtb_ETC ndh2 NDH-2 mq Menaquinone Pool ndh2->mq reduces qcrb Cytochrome bcc (QcrB) mq->qcrb donates electrons cyt_c Cytochrome c qcrb->cyt_c transfers electrons cyt_aa3 Cytochrome aa3 cyt_c->cyt_aa3 atp_synthase ATP Synthase cyt_aa3->atp_synthase drives H+ pumping atp ATP atp_synthase->atp synthesizes inhibitor 6-Substituted Imidazo[1,2-a]pyridine inhibitor->qcrb inhibits

Sources

Methodological & Application

Application Note: Regioselective C-H Activation at the C3 Position of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] Direct functionalization of this scaffold through C-H activation is a powerful strategy for the rapid diversification and synthesis of novel drug candidates, offering high atom economy and reduced synthetic steps.[3][4] This application note provides a comprehensive guide to the regioselective C-H activation at the electron-rich C3 position of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine, a highly functionalized starting material with significant potential for further elaboration in drug discovery programs. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for a C3-alkylation reaction, adaptable for various research applications.

Introduction: The Strategic Importance of C3-Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The C3 position of this bicyclic system is particularly nucleophilic, making it a prime target for electrophilic substitution and a focal point for the development of C-H functionalization methodologies.[2][5] The ability to selectively introduce substituents at this position allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile.

The subject of this guide, this compound, is a valuable starting material. The bromine atom at the C6 position serves as a versatile handle for subsequent cross-coupling reactions, while the fluorine atom at C7 can enhance metabolic stability and binding affinity. The methyl group at C2 provides a stable anchor and can influence the overall conformation of the molecule. This application note will focus on a practical and efficient method for the C-H activation at the C3 position of this highly substituted scaffold.

Mechanistic Insights into C3 C-H Activation

The C-H activation at the C3 position of imidazo[1,2-a]pyridines can be achieved through various catalytic systems, including those based on palladium, rhodium, and other transition metals, as well as metal-free approaches.[6] For the purpose of this guide, we will focus on a Lewis acid-catalyzed aza-Friedel-Crafts reaction, a robust and versatile method for C-C bond formation.[3][7]

The reaction proceeds through the following key steps:

  • Activation of the Electrophile: A Lewis acid, such as Yttrium triflate (Y(OTf)₃), activates an aldehyde in the presence of an amine to form a highly reactive iminium ion intermediate.

  • Nucleophilic Attack: The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the iminium ion.

  • Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the imidazo[1,2-a]pyridine ring, yielding the C3-alkylated product.

This pathway is favored due to the inherent electronic properties of the imidazo[1,2-a]pyridine nucleus, which direct the nucleophilic attack to the C3 position.

C3_CH_Activation_Mechanism Start Aldehyde + Amine + Lewis Acid (Y(OTf)₃) Iminium Formation of Iminium Ion Intermediate Start->Iminium Activation Attack Nucleophilic Attack from C3 Position Iminium->Attack IP 6-Bromo-7-fluoro-2-methyl- imidazo[1,2-a]pyridine IP->Attack Intermediate Cationic Intermediate Attack->Intermediate Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Product C3-Alkylated Product Deprotonation->Product

Caption: Mechanism of Lewis Acid-Catalyzed C3-Alkylation.

Experimental Protocol: C3-Alkylation of this compound

This protocol is adapted from a general procedure for the C3-alkylation of substituted imidazo[1,2-a]pyridines via a three-component aza-Friedel-Crafts reaction.[3][7]

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Varies
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich
Amine (e.g., Morpholine)Reagent GradeSigma-Aldrich
Yttrium(III) Trifluoromethanesulfonate (Y(OTf)₃)99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeVWR
Saturated Sodium Bicarbonate SolutionN/AIn-house prep.
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel230-400 meshVWR
Equipment
  • Oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Reaction Setup and Procedure

Experimental_Workflow Start Assemble Oven-Dried Glassware under Inert Atmosphere Reagents Add Imidazopyridine, Aldehyde, Amine, Y(OTf)₃, and Toluene Start->Reagents Reaction Heat Reaction Mixture at 110 °C for 12-24 h Reagents->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Quench with NaHCO₃ (aq), Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Dry Organic Layer (Na₂SO₄), Concentrate, and Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental Workflow for C3-Alkylation.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (0.2 mmol, 1.0 equiv.).

  • Under an inert atmosphere (Nitrogen or Argon), add the aromatic aldehyde (0.3 mmol, 1.5 equiv.), the amine (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).

  • Add anhydrous toluene (1.0 mL) to the flask.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated product.

Expected Results and Characterization

The reaction is expected to yield the C3-alkylated product in moderate to good yields (typically 60-90%), depending on the specific aldehyde and amine used. The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient reaction time/temperature- Poor quality reagents/solvent- Use fresh Y(OTf)₃- Increase reaction time or temperature (e.g., to 120 °C)- Ensure all reagents and solvent are anhydrous
Formation of Multiple Byproducts - Decomposition of starting material or product- Side reactions of the aldehyde or amine- Lower the reaction temperature- Screen different Lewis acid catalysts- Use a less reactive amine or aldehyde
Difficult Purification - Co-elution of starting material and product- Presence of polar impurities- Optimize the solvent system for column chromatography- Perform an additional aqueous wash during workup

Conclusion

This application note provides a detailed and practical guide for the C-H activation at the C3 position of this compound. The described Lewis acid-catalyzed three-component reaction is a robust and efficient method for introducing molecular complexity at a strategic position of this medicinally important scaffold. By leveraging this protocol, researchers in drug discovery and development can rapidly generate a diverse library of novel compounds for biological screening and lead optimization.

References

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(23), 8345. [Link]

  • Sharma, V., & Kumar, N. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(4), 735-754. [Link]

  • Roberts, C. D., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 10(11), 1545–1550. [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Chen, C., et al. (2019). Rhodium(III)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Organic Chemistry Frontiers, 6(11), 1784-1788. [Link]

  • Tashrifi, Z., et al. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry, 2019(44), 7311-7330. [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed, 39074092. [Link]

  • Wang, Z., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(31), 13993-14006. [Link]

Sources

Application Note: General Procedure for Cyclization with Chloroacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloroacetone (1-chloro-2-propanone) is a highly reactive


-haloketone widely employed as a "linchpin" reagent in heterocycle synthesis. Its dual electrophilic nature—possessing both an alkylating 

-carbon and a carbonyl group—makes it ideal for condensing with binucleophiles to form thiazoles, furans, and pyrroles. This guide details the two most robust cyclization protocols: the Hantzsch Thiazole Synthesis and the Feist-Benary Furan Synthesis . Emphasis is placed on reaction control, safety regarding lachrymatory properties, and scalable purification.[1]

Part 1: Safety & Handling Directive (CRITICAL)

Hazard Profile: Chloroacetone is a potent lachrymator (tear gas agent) and is fatal if inhaled or absorbed through the skin in high quantities. It was historically used as a chemical weapon (World War I).

Mandatory PPE & Engineering Controls
  • Containment: All operations, including weighing and quenching, must be performed in a high-efficiency fume hood.

  • Respiratory Protection: If working outside a sealed system, a full-face respirator with organic vapor cartridges is required.

  • Skin Protection: Double-glove with nitrile (inner) and laminate/Silver Shield (outer). Chloroacetone penetrates standard latex rapidly.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or saturated sodium bicarbonate nearby to neutralize spills immediately.

Part 2: Protocol A — Hantzsch Synthesis of 2-Amino-4-methylthiazole

Principle & Mechanism

The Hantzsch synthesis is the most reliable method for generating thiazoles. It involves the condensation of an


-haloketone (chloroacetone) with a thioamide (thiourea).
  • Step 1 (S-Alkylation): The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion via an

    
     mechanism.
    
  • Step 2 (Cyclization): The nitrogen atom attacks the carbonyl carbon.[2]

  • Step 3 (Dehydration): Loss of water drives aromatization to form the thiazole ring.

Experimental Procedure

Target Scale: 100 mmol (approx. 9.25 g Chloroacetone)

ReagentMW ( g/mol )Equiv.[3][4]Amount
Chloroacetone 92.521.09.25 g (approx. 8.0 mL)
Thiourea 76.121.18.37 g
Ethanol (Absolute) 46.07Solvent50 mL
Sodium Hydroxide (aq) 40.00Quench~20% solution

Step-by-Step Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 8.37 g Thiourea and 50 mL Ethanol . Stir at room temperature. Thiourea may not dissolve completely initially.

  • Addition: Add 9.25 g Chloroacetone dropwise via the addition funnel over 20 minutes.

    • Note: The reaction is exothermic. If the solvent begins to boil vigorously, pause addition.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 2 to 4 hours . The solution should turn clear and yellow/orange.

    • Monitoring: Check TLC (50% EtOAc/Hexanes).[2] The starting thiourea spot should disappear.

  • Isolation (Salt Form): Cool the mixture to 0°C in an ice bath. The thiazole hydrochloride salt may precipitate.[2] If high purity is required, filter this salt now.

  • Free Base Liberation:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in 30 mL water.

    • Slowly add 20% NaOH solution with stirring until pH > 10. The free base (2-amino-4-methylthiazole) will precipitate or form an oil.

  • Purification: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Mechanistic Workflow (DOT Visualization)

HantzschMechanism Start Reagents: Chloroacetone + Thiourea Inter1 Intermediate 1: S-Alkylated Thioimidate Start->Inter1 SN2 Attack (S on CH2-Cl) Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 N-Attack on Carbonyl Product Product: 2-Amino-4-methylthiazole Inter2->Product Dehydration (-H2O) Aromatization

Caption: Mechanistic pathway of Hantzsch Thiazole Synthesis showing the progression from nucleophilic substitution to cyclodehydration.

Part 3: Protocol B — Feist-Benary Furan Synthesis[5]

Principle

The Feist-Benary synthesis condenses an


-haloketone with a 

-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base (pyridine or ammonia) to form substituted furans.[5][6][7]
Experimental Procedure

Target: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate.

ReagentEquiv.[3][8]Role
Ethyl Acetoacetate 1.0Nucleophile
Chloroacetone 1.1Electrophile
Pyridine Solvent/BaseCatalyst & Solvent

Step-by-Step Protocol:

  • Preparation: In a fume hood, place 50 mmol Ethyl Acetoacetate in a flask.

  • Base Addition: Add 10 mL Pyridine (acts as both solvent and mild base). Cool to 0°C.

  • Alkylation: Add 55 mmol Chloroacetone dropwise. The reaction is exothermic; maintain temperature < 20°C during addition.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 3 hours.

  • Workup:

    • Pour the mixture into ice-cold dilute sulfuric acid (to neutralize pyridine).

    • Extract the organic layer with Diethyl Ether.[8]

    • Wash with saturated

      
       and brine.
      
  • Purification: The crude furan ester is often an oil. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Workflow (DOT Visualization)

FeistBenary Reagents Input: Ethyl Acetoacetate + Chloroacetone Aldol Step 1: Aldol Condensation Reagents->Aldol Base-catalyzed Enolate Formation BaseCat Catalyst: Pyridine / Et3N BaseCat->Aldol Alkylation Step 2: Intramolecular O-Alkylation Aldol->Alkylation Cyclization Final Output: Substituted Furan Alkylation->Final -HCl / -H2O

Caption: Operational workflow for the Feist-Benary Furan Synthesis.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark Tar Formation Reaction temperature too high or local overheating.Add chloroacetone slower; use an ice bath during addition; ensure vigorous stirring.
Low Yield (Thiazole) Incomplete neutralization of the HCl salt.Ensure pH is adjusted to >10 during workup to fully liberate the free amine.
Emulsion during Workup Presence of oligomers or pyridine salts.Use brine washes; filter the biphasic mixture through Celite if solids are present.
Lachrymatory Vapors Inadequate quenching.Wash all glassware with 10% ammonia solution in the hood before removing for cleaning.

References

  • Traumann, V. "2-Amino-4-methylthiazole". Organic Syntheses, Coll.[7][9] Vol. 3, p.76 (1955); Vol. 25, p.3 (1945).[1]

  • Hantzsch, A. "Ueber die Synthese von Thiazolverbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132 (1887).[1][10]

  • BenchChem. "Feist-Benary Furan Synthesis: Application Notes".

  • Sigma-Aldrich. "Chloroacetone Safety Data Sheet (SDS)".

  • Li, J.J. "Hantzsch Thiazole Synthesis". In: Name Reactions, Springer, Cham. (2014).[1]

Sources

Application Note: Strategic Late-Stage Functionalization of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the imidazo[1,2-a]pyridine scaffold. It focuses specifically on the 6-Bromo-7-fluoro-2-methyl derivative—a high-value intermediate where the halogen substitution pattern offers orthogonal reactivity handles for library diversification.[1][2]

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as the pharmacophore in blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infectives.[3] The specific derivative 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine presents a unique opportunity for Late-Stage Functionalization (LSF) due to its distinct reactivity profile:

  • C-6 Bromine (The Anchor): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C-3 Position (The Nucleophile): Electron-rich and accessible for direct C-H functionalization or electrophilic trapping, but sensitive to steric crowding from the C-2 methyl group.[1][2]

  • C-7 Fluorine (The Modulator): Generally resistant to displacement, this substituent is critical for metabolic stability (blocking Phase I oxidation) and electronic tuning.[2] It is rarely a reaction center in standard LSF but dictates the electronics of the C-6 position.[1][2]

  • C-2 Methyl: Blocks the C-2 site, forcing reactivity to C-3 and preventing competitive C-2/C-3 functionalization issues.[1][2]

Chemoselectivity Map

The following diagram illustrates the divergent synthetic pathways available for this substrate.

G Start 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine C6_Path Path A: C-6 Diversification (Suzuki/Buchwald) Start->C6_Path Pd(0), Ar-B(OH)2 High Reactivity C3_Path Path B: C-3 C-H Functionalization (Direct Arylation/Formylation) Start->C3_Path Electrophilic Subst. or C-H Activation Prod_C6 6-Aryl/Heteroaryl Analogues (Retains 7-F, 2-Me) C6_Path->Prod_C6 Prod_C3 3-Functionalized Analogues (Requires C-6 Br preservation) C3_Path->Prod_C3 Seq_Path Sequential LSF: 1. C-6 Coupling 2. C-3 C-H Activation Prod_C6->Seq_Path Step 2

Figure 1: Chemoselectivity map highlighting the primary reactive vectors.[1][2] Path A (C-6) is the dominant entry point for library generation.[1]

Protocol A: Site-Selective C-6 Suzuki-Miyaura Coupling

Objective: To install aryl or heteroaryl groups at the C-6 position while preserving the C-7 Fluorine and the C-3 C-H bond.[1][2]

Mechanistic Insight

The C-6 position in imidazo[1,2-a]pyridines acts similarly to a para-substituted pyridine.[1][2] The oxidative addition of Pd(0) into the C-Br bond is facile.[1][2] The adjacent C-7 Fluorine exerts an inductive withdrawing effect (-I), which theoretically accelerates oxidative addition compared to the non-fluorinated analog.[1][2] However, steric repulsion between the C-7 F and the incoming ligand/boronic acid must be managed by selecting sterically unencumbered ligands.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for robustness and resistance to defluorination side-reactions.[1][2]

  • Base: K₂CO₃ (2.0 M aq.[1][2] solution, 3.0 equiv) or Cs₂CO₃ (solid) for anhydrous conditions.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/EtOH/Water.[1][2]

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (e.g., 0.5 mmol, 115 mg), boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and aqueous K₂CO₃ (0.75 mL).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The C-6 Br should be consumed rapidly.[1][2] If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 30–60% EtOAc due to the polarity of the imidazopyridine core.

Data Summary Table: Typical Yields

Coupling Partner (Ar-B(OH)₂) Electronic Nature Yield (%) Notes
Phenylboronic acid Neutral 85-95% Rapid conversion (<2h).[1][2]
4-Methoxyphenylboronic acid Electron Rich 80-90% Excellent conversion.[1][2]
3-Pyridylboronic acid Heteroaryl (Deficient) 65-75% Slower; may require 100°C.

| 2-Fluorophenylboronic acid | Steric/Ortho | 55-65% | Steric clash with C-7 F and C-5 H. |[1][2]

Protocol B: C-3 Regioselective C-H Functionalization

Objective: To functionalize the C-3 position after C-6 diversification (or chemoselectively in the presence of Br, though the latter is risky).

Mechanistic Insight

The C-3 position is the most nucleophilic site of the imidazo[1,2-a]pyridine ring (isoelectronic with indole C-3).[1][2] It undergoes Electrophilic Aromatic Substitution (EAS) or Pd-catalyzed C-H Activation .[1][2]

  • Challenge: The C-2 Methyl group provides steric bulk, preventing functionalization at C-2, but also slightly crowding C-3.[1][2]

  • Strategy: Use "C-H Activation" conditions that rely on a concerted metalation-deprotonation (CMD) mechanism, often favored by carboxylate bases (pivalate/acetate).[1][2]

Experimental Protocol: C-3 Direct Arylation

Note: This protocol assumes the C-6 Br has already been substituted (e.g., with a Phenyl group).[1][2] If C-6 Br is present, it will react first.[1]

Reagents:

  • Substrate: 6-Aryl-7-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or KOAc.[1][2]

  • Additive: Pivalic acid (30 mol%) — Critical for the CMD mechanism.

  • Solvent: DMA or DMF (anhydrous).[1][2]

Step-by-Step Workflow:

  • Charge: Combine substrate, Aryl Bromide, Pd(OAc)₂, PPh₃, and Base in a pressure tube.

  • Solvent: Add DMA (concentration ~0.2 M). Add Pivalic acid.[1][2]

  • Reaction: Heat to 100–120 °C for 16 hours.

    • Note: Higher temperatures are required for C-H activation compared to Suzuki coupling.[1][2]

  • Workup: Dilute with water (precipitate often forms).[1][2] Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

Alternative: C-3 Formylation (Vilsmeier-Haack)

For introducing a carbon handle without transition metals.[1][2]

  • Reagents: POCl₃ (1.2 equiv), DMF (excess/solvent).

  • Conditions: 0 °C to RT.

  • Outcome: Yields the 3-formyl derivative, a versatile precursor for reductive aminations (library expansion).[1][2]

Troubleshooting & Critical Parameters

De-halogenation (Loss of Br/F)
  • Problem: Reductive debromination (H replaces Br) is a common side reaction in Suzuki couplings if the catalyst loading is too high or the boronic acid is wet/impure.

  • Solution: Use dry solvents and minimize reaction time.[1][2] Ensure Argon purge is thorough.[1][2]

C-7 Fluorine Stability[1][2]
  • Risk: The C-7 Fluorine is generally stable.[1][2] However, under harsh nucleophilic conditions (e.g., strong alkoxides in SnAr attempts), it could be displaced, especially if the C-6 position bears an electron-withdrawing group.

  • Control: Stick to carbonate bases (K₂CO₃, Cs₂CO₃). Avoid NaH or NaOMe unless C-7 substitution is the goal.[1][2]

Purification of Polar Heterocycles
  • Issue: Imidazo[1,2-a]pyridines are basic and polar.[1][2] They can streak on silica.[1][2]

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, or add 1% MeOH/NH₃ to the eluent to sharpen peaks.

References

  • Synthesis and Reactivity Overview

    • Perin, N., et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2016.[2][4]

    • Source:

  • Suzuki Coupling Protocols

    • Sundharaj, V., & Sarveswari, S. "Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids." Molecules, 2023.[2][5]

    • Source:

  • General Reactivity of the Scaffold

    • Bagdi, A.K., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega, 2026 (Cited snippet).[6]

    • Source:

  • Compound Data (6-Bromo-7-fluoro-2-methyl...)

    • PubChem CID 12428960 (Analogous 6-Br-2-Me structure validation).[1][2]

    • Source:[7]

Sources

Application Note: Palladium-Catalyzed Arylation of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the palladium-catalyzed arylation of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine (1) . This scaffold is a critical pharmacophore in modern drug discovery, particularly for p38 MAP kinase inhibitors, GABA-A receptor modulators, and anti-infectives.

The presence of the C-6 Bromine and the C-7 Fluorine presents a unique chemical environment:

  • C-6 Bromine: The primary site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-7 Fluorine: An electron-withdrawing group (EWG) that activates the C-6 position for oxidative addition but may alter the solubility profile.

  • C-3 Position: A nucleophilic site prone to direct C-H arylation or electrophilic substitution.

This note prioritizes C-6 Suzuki-Miyaura Coupling as the standard "arylation" workflow, while providing advanced insights into C-3 Direct Arylation for orthogonal functionalization.

Strategic Analysis & Retrosynthesis

Reactivity Profile

The imidazo[1,2-a]pyridine core is an "amphoteric" aromatic system regarding Pd-catalysis.

  • Electrophilic Attack (C-6): The pyridine ring, typically electron-deficient, is activated by the bridgehead nitrogen. The C-6 bromide is highly reactive toward Pd(0) oxidative addition. The adjacent C-7 Fluorine inductively pulls electron density, theoretically lowering the barrier for oxidative addition at C-6 compared to the non-fluorinated analog.

  • Nucleophilic Attack (C-3): The C-3 position behaves similarly to the C-3 of indole, being electron-rich. It is susceptible to Pd(II)-catalyzed C-H activation (electrophilic palladation).

Decision Matrix
  • Scenario A (Target: C-6 Biaryl): Use Protocol 1 . Standard Suzuki conditions apply. The 2-methyl group sterically protects the N-1/C-2 region but does not interfere with C-6 coupling.

  • Scenario B (Target: C-3 Biaryl, retaining C-6 Br): Use Protocol 2 . Requires highly specific conditions to prevent C-Br insertion.

Visualizing the Workflow

ReactionPathways Start 6-Bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine Suzuki Protocol 1: Suzuki Coupling (C-6 Functionalization) Start->Suzuki Ar-B(OH)2, Pd(0) Base, Heat CH_Act Protocol 2: C-H Arylation (C-3 Functionalization) Start->CH_Act Ar-X, Pd(II) CMD Pathway Prod_C6 6-Aryl-7-fluoro- 2-methylimidazo[1,2-a]pyridine Suzuki->Prod_C6 Oxidative Addition at C-Br Prod_C3 3-Aryl-6-bromo-7-fluoro- 2-methylimidazo[1,2-a]pyridine CH_Act->Prod_C3 Electrophilic Palladation at C-H

Figure 1: Divergent synthetic pathways. Protocol 1 targets the C-Br bond (standard). Protocol 2 targets the C-H bond (advanced).

Protocol 1: C-6 Suzuki-Miyaura Coupling (The Gold Standard)

This protocol is optimized for the 7-fluoro analog. The electron-withdrawing nature of fluorine stabilizes the Pd(II) intermediate, making the reaction robust but requiring efficient transmetalation agents.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand prevents β-hydride elimination (if alkyl groups were present) and creates a wide bite angle that accelerates reductive elimination, crucial for sterically demanding boronic acids.

  • Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Inert Gas: Argon or Nitrogen (Balloon is sufficient; Schlenk line preferred).

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvate: Syringe in degassed 1,4-Dioxane followed by the degassed Base solution (2M K₂CO₃).

    • Note: The biphasic system (Dioxane/Water) is essential for solubilizing the inorganic base and facilitating the transmetalation step involving the boronate species.

  • React: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The 7-Fluoro group may cause the product to have a distinct retention time shift compared to non-fluorinated analogs. Look for the [M+H]+ corresponding to the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Tip: Imidazo[1,2-a]pyridines are basic. If streaking occurs on silica, add 1% Triethylamine to the eluent.

Optimization Table
VariableStandard ConditionOptimization for Steric BulkOptimization for Low Solubility
Catalyst Pd(dppf)Cl₂XPhos Pd G2 or G3Pd(PPh₃)₄
Base K₂CO₃ (aq)K₃PO₃ (aq)Cs₂CO₃ (solid)
Solvent Dioxane/H₂OTHF/H₂ODMF or n-Butanol
Temp 90 °C60 °C (mild)110 °C (microwave)

Protocol 2: C-3 Direct Arylation (Advanced)

Objective: Functionalize the C-3 position while preserving the C-6 Bromine for later steps. Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

Critical Considerations
  • Chemoselectivity: Standard Pd(0) catalysts will insert into the C-6 Br bond faster than they activate the C-3 H bond. To favor C-3 arylation, you must use a Pd(II) source without reducing phosphine ligands, or use specific conditions that suppress oxidative addition.

  • Alternative: Often, C-3 arylation is best achieved before bromination at C-6. However, if you must start with the 6-Br substrate, use the conditions below.

Methodology (Pd-Catalyzed C-H Activation)
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or DPEphos (for higher reactivity)

  • Coupling Partner: Aryl Bromide (1.5 equiv) - Risk: Homocoupling of substrate is possible.

  • Base: KOAc (2.0 equiv) - Crucial for CMD mechanism.

  • Solvent: DMAc or DMF.

  • Temp: 100–120 °C.

Author's Note: This reaction is risky with a C-6 Bromine present. A safer route for C-3 functionalization on this specific scaffold is C-3 Formylation (Vilsmeier-Haack) or C-3 Halogenation followed by Suzuki, rather than direct C-H arylation. If C-3 arylation is absolute, consider using Ru(II) or Cu(I) catalysis which are less prone to oxidative addition at aryl bromides than Pd(0).

Mechanism of Action (Suzuki Cycle)

Understanding the cycle helps troubleshooting. The 7-Fluoro substituent impacts Step A (Oxidative Addition).

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar Substrate (1) TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl Pd(II)(Ar)(Ar')L2 TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The 7-F group (on Substrate 1) accelerates the Oxidative Addition step by lowering the LUMO energy of the C-Br bond.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation (Pd black formation) or Oxygen poisoning.Degass solvents thoroughly. Switch to XPhos Pd G2 (more stable). Increase temp to 100°C.
Protodehalogenation (Br replaced by H) β-hydride elimination from impurities or solvent effects.Ensure anhydrous conditions if not using aqueous base system. Avoid alcoholic solvents.
Homocoupling of Boronic Acid Oxidation of boronic acid by O₂.Rigorous exclusion of air. Add the boronic acid slowly or use an excess.
C-3 Arylation Byproduct High temperature causing C-H activation.Lower temperature.[2][3] Ensure the C-6 coupling is fast (use stronger catalyst like Pd-132).

References

  • Bagdi, A. K., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. NIH/PubMed. Link

  • Goossen, L. J., et al. (2011). Palladium-Catalyzed Direct Ortho C-H Arylation of 2-Arylpyridine Derivatives. Journal of Organic Chemistry. Link

  • Li, H., et al. (2019). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry. Link

  • Perveen, S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Solubility of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

A Guide for Researchers on Solubility Determination and Troubleshooting

I. Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound in DMSO and methanol?

While specific data is unavailable, we can make some educated predictions based on the solvents' properties.

  • DMSO (Dimethyl Sulfoxide): As a powerful, polar aprotic solvent, DMSO is known for its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[1][2][3][4] It is a standard choice for preparing high-concentration stock solutions in drug discovery.[1][5] Therefore, it is highly probable that this compound will exhibit good solubility in DMSO.

  • Methanol (MeOH): Methanol is a polar protic solvent capable of hydrogen bonding.[6] It is a versatile solvent for many organic compounds but is generally less potent than DMSO for dissolving diverse structures.[7] The compound is expected to be soluble in methanol, but likely to a lesser extent than in DMSO.

Q2: Why is determining solubility so critical in the early stages of research?

Low solubility can lead to significant challenges down the line.[8] It can cause unreliable results in in-vitro assays, underestimate toxicity, and lead to poor bioavailability in preclinical studies.[8] Establishing a compound's solubility profile early is essential for reliable experimental outcomes and for making informed decisions in the drug development process.[9][10]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Understanding this distinction is crucial for designing and interpreting your experiments.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[8][9][11] It's a high-throughput method well-suited for early-stage discovery to quickly assess if a compound will precipitate in biological assays.[8][12] However, it can often overestimate the true solubility due to the formation of a supersaturated state.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a solid compound has been in contact with a solvent long enough to reach a state of saturation.[11][13] The "shake-flask" method is the gold standard for this measurement.[14] While more time-consuming, it is essential for lead optimization and formulation development.[8]

For initial experiments and in-vitro screens, kinetic solubility is often sufficient. For more advanced studies, thermodynamic solubility is the more relevant parameter.

II. Experimental Protocols & Workflows

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance/turbidity detection capabilities

Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of your DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: To a separate 96-well plate, add the aqueous buffer (PBS). Then, rapidly transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. The final DMSO concentration in the aqueous buffer should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with gentle shaking.[8]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[15]

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Create Serial Dilutions in DMSO Plate prep_stock->prep_serial add_dmso Transfer DMSO dilutions to Aqueous Buffer prep_serial->add_dmso prep_buffer Prepare Aqueous Buffer in Assay Plate prep_buffer->add_dmso incubate Incubate with Shaking (2h @ 25°C) add_dmso->incubate read_plate Measure Turbidity (e.g., at 620 nm) incubate->read_plate determine_sol Determine Highest Non-Precipitated Concentration read_plate->determine_sol

Caption: Workflow for determining kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for measuring equilibrium solubility.[14]

Materials:

  • This compound (solid)

  • DMSO and/or Methanol (High-purity)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent (DMSO or Methanol). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standards of known concentrations. Dilute the filtered sample and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

III. Troubleshooting Guide

Issue 1: My compound won't dissolve completely in DMSO/Methanol, even at low concentrations.

  • Question: I'm trying to make a 10 mM stock in DMSO, but I still see solid particles. What should I do?

  • Answer: This suggests that the solubility limit might be lower than anticipated or that the dissolution kinetics are slow.

    • Troubleshooting Steps:

      • Apply Gentle Heat: Warm the solution gently (e.g., to 37°C) in a water bath. Many compounds have increased solubility at higher temperatures.[15]

      • Increase Mixing Energy: Use a vortex mixer or sonicate the sample for a few minutes. This can help break up aggregates and accelerate dissolution.

      • Check Compound Purity: Impurities or the presence of a different polymorphic form can affect solubility.

      • Attempt a Lower Concentration: If the above steps fail, the compound's solubility limit in that solvent may be below 10 mM. Try preparing a 5 mM or 1 mM stock solution.

Issue 2: The compound dissolves in DMSO but precipitates immediately when added to my aqueous assay buffer.

  • Question: My 10 mM DMSO stock looks clear, but I get a cloudy solution as soon as I dilute it into my cell culture media. Why?

  • Answer: This is a classic sign of a compound with poor aqueous solubility. The compound is soluble in the organic stock but crashes out when the solvent environment becomes predominantly aqueous.[5]

    • Troubleshooting Steps:

      • Lower the Final Concentration: This is the most direct solution. Test a lower final concentration in your assay.[5]

      • Reduce DMSO Carryover: Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous buffer. This keeps the final DMSO percentage low while achieving a lower final compound concentration.

      • Consider Formulation Aids (with caution): For some in-vitro assays, small amounts of non-ionic surfactants (e.g., Tween-80) or other solubilizing agents can be included in the buffer to maintain solubility.[16] However, you must first validate that these agents do not interfere with your assay.

Troubleshooting Decision Tree

G cluster_stock Stock Solution (in DMSO/MeOH) cluster_aqueous Aqueous Dilution start Solubility Issue Encountered stock_issue Incomplete Dissolution in Organic Solvent start->stock_issue aq_issue Precipitation Upon Dilution in Buffer start->aq_issue heat Gentle Warming (37°C) stock_issue->heat sonicate Vortex / Sonicate heat->sonicate If still insoluble lower_stock Try Lower Concentration (e.g., 1 mM) sonicate->lower_stock If still insoluble lower_final Lower Final Assay Concentration aq_issue->lower_final intermediate_dil Use Intermediate Dilution (Reduce DMSO %) lower_final->intermediate_dil If still precipitates formulation Consider Formulation Aids (e.g., Surfactants) intermediate_dil->formulation If still precipitates (Assay Permitting)

Caption: Decision tree for common solubility problems.

Issue 3: My solubility results are inconsistent between experiments.

  • Question: I measured the solubility twice and got very different numbers. What could be the cause?

  • Answer: Reproducibility is key. Inconsistencies often stem from subtle variations in the experimental protocol.

    • Troubleshooting Steps:

      • Control Temperature: Ensure the temperature is strictly controlled during equilibration and measurement, as solubility is temperature-dependent.[13]

      • Verify pH of Buffers: For ionizable compounds, small shifts in pH can dramatically alter solubility. Always prepare fresh buffers and verify the pH.[9]

      • Standardize Equilibration Time: Ensure you are using the same incubation time for all thermodynamic solubility measurements.[17] 24 hours is a common minimum.

      • Check for Compound Degradation: The compound may be unstable in the solvent or buffer over the course of the experiment. Use HPLC to check for the appearance of degradation peaks.

      • Ensure Purity and Consistent Solid Form: Use the same batch of the compound for all experiments. Different batches may have different purity profiles or crystalline forms (polymorphs), which can affect solubility.[14]

IV. Quantitative Data Summary

As no specific values are published, researchers should aim to generate a table like the one below upon completing their experiments.

SolventAssay TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO Thermodynamic25Experimental DataCalculated Datae.g., Clear solution
Methanol Thermodynamic25Experimental DataCalculated Datae.g., Fine suspension
PBS, pH 7.4 Kinetic (1% DMSO)25Experimental DataCalculated Datae.g., Precipitates > X µM

V. References

  • Dimethyl sulfoxide - Wikipedia . Wikipedia. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility . (2012). ResearchGate. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery . (2023). MDPI. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing . GAYATRI BIORGANICS. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility . (2012). Semantic Scholar. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013). PharmaTutor. [Link]

  • DMSO as a Solvent: Understanding its Properties and Chemical Interactions . Gallade. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2006). Lund University Publications. [Link]

  • Organic Solvents in Chemistry and Laboratories . (2024). ChemistryTeacher.org. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination . (2018). Drug Discovery World. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives . (2021). ResearchGate. [Link]

  • Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs . (2020). Chinese Pharmaceutical Journal. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. [Link]

  • Methanol . (2013). American Chemical Society. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . Sygnature Discovery. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective . (2022). AAPS. [Link]

  • How to tackle compound solubility issue . (2022). Reddit. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? . (2013). ResearchGate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . (2010). American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Recrystallization of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMID-006 Subject: Optimization of Solvent Systems for High-Purity Isolation Status: Active Guide Applicable CAS: 426219-51-4 (Free Base) / Related Salts[1]

Executive Summary & Molecule Profile

User Context: You are isolating 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine , a critical intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

Technical Challenge: This scaffold features a fused bicyclic system with mixed polarity. The pyridine nitrogen provides basicity and polarity, while the bromine and methyl groups add lipophilicity.[2] The fluorine atom introduces unique hydrogen-bond acceptance capabilities but can alter solubility unpredictably compared to non-fluorinated analogs.[1]

Critical Parameter: The melting point of this class is often in the 80–120 °C range (depending on purity).[1][2] This places it in the "Danger Zone" for oiling out (liquid-liquid phase separation) during recrystallization.[1][2]

Solvent Selection Matrix

Technical Directive: Do not rely on a single solvent.[1][2] This molecule crystallizes best using a binary solvent system (Solvent/Anti-solvent) to control supersaturation and avoid oiling out.[1][2]

Primary Recommendation: The "Standard" System

Best for: Removal of non-polar byproducts and unreacted starting materials.[3]

ComponentSolventRoleTechnical Rationale
Solvent Ethyl Acetate (EtOAc) DissolverModerate polarity (Dielectric

=6.[1]02) dissolves the imidazopyridine core effectively at reflux (approx. 77°C).[1][2]
Anti-Solvent n-Heptane PrecipitantNon-polar alkane (

=1.[1][2]9) induces crystallization.[1][2] Preferred over Hexane due to higher boiling point (98°C), allowing a wider temperature gradient.[2][3]
Alternative Recommendation: The "Green" System

Best for: Removal of inorganic salts (e.g., bromide salts from cyclization) and highly polar colored impurities.[2][3]

ComponentSolventRoleTechnical Rationale
Solvent Ethanol (EtOH) DissolverProtic polar solvent (

=24.5).[1] Dissolves the compound well when hot; capable of solubilizing polar oligomers.[1][2][3]
Anti-Solvent Water PrecipitantHigh polarity forces the hydrophobic brominated core out of solution upon cooling.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: The solution turned into a cloudy oil at the bottom of the flask instead of crystals. What happened? A: You have encountered "Oiling Out."[1][2] This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystallization curve.[1]

  • Immediate Fix: Reheat the mixture until clear. Add a small amount (5-10% volume) of the good solvent (e.g., Ethyl Acetate) to change the solubility profile.[2]

  • Prevention: Seed the solution with a pure crystal at a higher temperature (approx. 5-10°C below boiling) to provide a nucleation surface.[1][2]

Q2: My product is retaining a persistent yellow/brown color. A: Imidazo[1,2-a]pyridines are prone to oxidation, forming colored oligomers.[2][3]

  • Protocol: During the hot dissolution step, add Activated Charcoal (5-10 wt%) . Stir at reflux for 15 minutes, then filter hot through a Celite pad. Warning: Do not add charcoal to a superheated solution; it may boil over.[1][2] Cool slightly first.

Q3: The yield is lower than expected (<60%). A: The solubility in the mother liquor is likely too high.[1][2]

  • Diagnosis: Check the pH.[1][2][3] If the solution is acidic (from residual HBr synthesis), the nitrogen is protonated, making it water-soluble.[2][3]

  • Fix: Ensure the crude material is the Free Base .[1][2][3] If using the Ethanol/Water method, adjust the pH to ~8-9 with dilute NaHCO₃ to depress solubility and force precipitation.[1]

Detailed Experimental Workflow

Protocol A: Ethyl Acetate / n-Heptane Recrystallization
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (3-5 mL per gram of solid) .

    • Heat to reflux (approx. 77°C) with stirring.

    • If solid remains:[1][2][4] Add EtOAc in small portions (0.5 mL/g) until fully dissolved.

  • Clarification (Optional but Recommended):

    • If colored: Add activated charcoal, reflux 10 min.[1][2][3]

    • Filter hot through a pre-warmed sintered glass funnel or Celite pad to remove charcoal/insolubles.[1][2]

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) just appears.[1][2]

    • Add a few drops of EtOAc to clear the solution (make it just barely soluble).[1][2]

    • Remove from heat.[1][2]

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a towel if prone to oiling out).[1][2]

    • Critical Step: Once at room temp, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.[1]

    • Wash the cake with cold n-Heptane/EtOAc (4:1 ratio).

    • Dry in a vacuum oven at 45°C for 6 hours.

Logic Visualization

The following diagram illustrates the decision logic for solvent selection and the recovery workflow.

RecrystallizationLogic Start Crude this compound CheckImpurity Analyze Impurity Profile Start->CheckImpurity Decision Impurity Type? CheckImpurity->Decision PathA Non-Polar / Starting Material Decision->PathA PathB Polar / Salts / Colored Oligomers Decision->PathB SystemA System: Ethyl Acetate / Heptane PathA->SystemA SystemB System: Ethanol / Water PathB->SystemB ProcessA 1. Dissolve in hot EtOAc 2. Filter Hot (Charcoal optional) 3. Add Heptane to Cloud Point 4. Slow Cool SystemA->ProcessA ProcessB 1. Dissolve in hot EtOH 2. Filter Hot 3. Add Water dropwise 4. Adjust pH > 8 (if salt suspected) SystemB->ProcessB OilingOut Risk: Oiling Out? ProcessA->OilingOut ProcessB->OilingOut Remedy Remedy: Reheat, add 5% Solvent, Seed at T = (Bp - 10°C) OilingOut->Remedy Yes Final Pure Crystalline Solid (>99.5% HPLC) OilingOut->Final No Remedy->Final

Caption: Decision tree for solvent selection based on impurity profile and mitigation of phase separation (oiling out).

References

  • Takeda Pharmaceutical Company Limited. (2010).[1][2] Fused heterocyclic derivative, medicinal use thereof and production method therefor.[2][3][5][6] U.S. Patent Application US20100041699A1.[1][2] (Describes the synthesis and purification of the Vonoprazan core scaffold).

  • Kogame, Y., et al. (2016).[2][3] Process for producing pyrrole derivative.[1][2][7][8] U.S. Patent US9249136B2.[1][2] (Details the handling of halogenated intermediates in this drug class).

  • Bagdi, A.K., et al. (2013).[2][3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1]Chemical Communications, 49, 9461-9463.[1][3] (General solubility and isolation data for substituted imidazopyridines).

  • PubChem. (n.d.).[1][2][9] Compound Summary: 6-Bromo-2-methylimidazo[1,2-a]pyridine.[1][9] (Structural analog data used for solubility prediction).[1][2] [2]

Sources

Validation & Comparative

Expert Guide: 1H NMR Spectrum Analysis of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine . It is designed for medicinal chemists and structural biologists requiring rigorous confirmation of this specific scaffold, which is a critical intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and various kinase inhibitors.

The primary analytical challenge lies in distinguishing this molecule from its regioisomers (e.g., 6-fluoro-7-bromo) and uncyclized precursors . This guide establishes a self-validating protocol using


 coupling constants  as the immutable "fingerprint" for structural verification.

Part 1: Structural Context & Theoretical Basis

The imidazo[1,2-a]pyridine ring system possesses a unique electronic distribution that creates distinct chemical shift zones. However, the introduction of Fluorine at position 7 and Bromine at position 6 perturbs this system, introducing spin-spin splitting patterns that are diagnostic of the substitution pattern.

The Fluorine Effect (The "Fingerprint")

Unlike standard proton-proton coupling, the presence of


 (Spin 1/2, 100% natural abundance) creates significant splitting of the aromatic protons.
  • H-8 (Ortho to F): Experiences a large through-bond coupling (

    
    ).
    
  • H-5 (Meta to F): Experiences a smaller, but distinct, through-bond coupling (

    
    ).
    

This specific coupling magnitude allows for the absolute differentiation of the 6-Br, 7-F isomer from the 6-F, 7-Br isomer without needing X-ray crystallography.

Part 2: Comparative Analysis & Spectral Data[1]

Target Molecule vs. Alternatives

The table below compares the target molecule against its uncyclized precursor and its most common regioisomer.

FeatureTarget Molecule (6-Br-7-F-2-Me)Precursor (2-amino-5-Br-4-F-pyridine)Regioisomer (6-F-7-Br-2-Me)
H-3 Signal Singlet (~7.3 ppm) AbsentSinglet (~7.3 ppm)
Methyl Signal Singlet (~2.4 ppm) Absent (or different if acetonyl)Singlet (~2.4 ppm)
NH2 Signal AbsentBroad Singlet (4.0-6.0 ppm) Absent
H-5 Coupling Small Doublet (

Hz)
Singlet (if H-6 is Br)Large Doublet (

Hz)
H-8 Coupling Large Doublet (

Hz)
Doublet (

)
Small Doublet (

Hz)
Detailed Spectral Assignment (CDCl3, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous literature data [1][2].
PositionProton

(ppm)
Multiplicity

(Hz)
Assignment Logic
5 Ar-H 8.20 - 8.35 d ~6.5 Deshielded by ring nitrogen. Split by meta-F (

).
3 Imid-H 7.30 - 7.40 s -Characteristic imidazole ring proton. Usually a sharp singlet.
8 Ar-H 7.20 - 7.30 d ~10.0 Shielded relative to H-5. Split by ortho-F (

).
2-Me CH3 2.40 - 2.45 s -Methyl group on the imidazole ring.

Critical QC Check: If H-5 appears as a large doublet (>9 Hz), you have likely synthesized the 6-Fluoro-7-Bromo isomer.

Part 3: Experimental Protocol

Sample Preparation Workflow

To ensure high-resolution splitting patterns (essential for measuring


), follow this strict protocol.
  • Solvent Selection: Use CDCl3 (Chloroform-d) for standard analysis. It provides better resolution for aromatic coupling compared to DMSO-d6, which can broaden signals due to viscosity and water exchange.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr from the cyclization) which can cause line broadening.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (ensure S/N > 200:1 for satellite detection).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 1.0 second (sufficient for protons).

Part 4: Visualization & Logic Flows

Diagram 1: Structural Confirmation Decision Tree

This logic tree guides the analyst through the "Go/No-Go" decision process based on spectral features.

NMR_Logic_Tree Start Acquire 1H NMR (CDCl3) Check_NH2 Check 4.0 - 6.0 ppm: Is Broad NH2 Present? Start->Check_NH2 Precursor Result: Uncyclized Precursor (Reaction Failed) Check_NH2->Precursor Yes Check_Me Check 2.4 ppm: Is Methyl Singlet Present? Check_NH2->Check_Me No Check_H5 Analyze H-5 (~8.2 ppm) Measure J-Coupling Check_Me->Check_H5 Yes Isomer_A J = ~6-7 Hz (Small) (Meta-Coupling) Check_H5->Isomer_A Small Doublet Isomer_B J = ~9-11 Hz (Large) (Ortho-Coupling) Check_H5->Isomer_B Large Doublet Conclusion_A CONFIRMED: 6-Bromo-7-Fluoro isomer Isomer_A->Conclusion_A Conclusion_B REJECT: 6-Fluoro-7-Bromo isomer Isomer_B->Conclusion_B

Caption: Decision logic for distinguishing the target molecule from precursors and regioisomers based on coupling constants.

Diagram 2: Coupling Pathway Visualization

Understanding the physical basis of the splitting.

Coupling_Pathway F7 Fluorine-19 (Pos 7) H8 Proton H-8 (Ortho) F7->H8 3-Bond Coupling (3J ~10Hz) H5 Proton H-5 (Meta) F7->H5 4-Bond Coupling (4J ~6Hz) Br6 Bromine (Pos 6) (Silent) Br6->H5 Steric/Electronic Deshielding

Caption: Visualization of the


 coupling pathways responsible for the diagnostic splitting patterns.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22032341, 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Gudmundsson, K. S., et al. (2003).Synthesis and antiviral activity of certain 2-substituted imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Imidazo[1,2-a]pyridine NMR shifts).
  • Reich, H. J. (2024). WinPLT: Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry.ChemSpider: this compound.

Spectral Fingerprinting of the Imidazo[1,2-a]pyridine Scaffold: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents. While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a rapid, cost-effective, and non-destructive method for process monitoring (reaction completion) and solid-state characterization (polymorph identification).

This guide moves beyond simple peak listing. It compares the vibrational signature of the imidazo[1,2-a]pyridine core against its synthetic precursors (2-aminopyridines) and structural isosteres (indoles), providing a robust logic for spectral interpretation.

Part 1: The Vibrational Landscape

Characteristic Peaks & Assignments

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen. This fusion alters the vibrational modes significantly compared to isolated imidazole or pyridine rings.

Table 1: Diagnostic IR Bands for Imidazo[1,2-a]pyridine
Functional GroupWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
IntensityVibrational Mode Description
C-H (Aromatic) 3100 – 3020 Weak/MedC-H stretching of the pyridine and imidazole rings. Distinctly >3000

.
C=N (Imidazole) 1650 – 1625 StrongPrimary Diagnostic. Stretching of the non-bridgehead C=N bond. Sensitive to C3-substitution.
C=C / C=N (Skel) 1610 – 1480 Strong"Breathing" modes of the fused pyridine ring. Often appears as a doublet or triplet of bands.
C-N (Bridgehead) 1360 – 1320 MediumStretching vibration involving the bridgehead nitrogen (N4).
Ring Def. 780 – 730 StrongOut-of-plane (OOP) C-H bending. Highly dependent on substitution pattern (e.g., 2-phenyl vs. unsubstituted).

Expert Insight: The band at ~1630-1650


 is often the most critical for confirmation. Unlike the carbonyl region (>1680 

), this region overlaps with alkene stretches. However, in the absence of exocyclic double bonds, a sharp, strong band here confirms the formation of the imidazole ring closure.

Part 2: Comparative Analysis

Scenario A: Synthesis Monitoring (The "Precursor vs. Product" Test)

The most common synthesis involves the condensation of 2-aminopyridine with an


-haloketone.[1] IR is superior to NMR for rapid "at-line" reaction monitoring because it requires no deuterated solvents.

The Logic of Conversion:

  • Reactant (2-Aminopyridine): Contains a primary amine (

    
    ).
    
  • Product (Imidazo[1,2-a]pyridine): Contains NO N-H bonds (tertiary nitrogens only).

Comparative Spectral Features
Feature2-Aminopyridine (Precursor)Imidazo[1,2-a]pyridine (Product)Status
3400-3100

Doublet (Sym/Asym N-H stretch)Absent (Clean baseline)CRITICAL
1650-1620

N-H Scissoring (Broad/Med)C=N Stretch (Sharp/Strong)Diagnostic
< 1000

Pyridine ring modes onlyFused ring modes (Shifted)Confirmatory

Diagram 1: Reaction Monitoring Logic This decision tree illustrates how to use IR to determine reaction endpoint.

ReactionMonitoring Start Sample Reaction Mixture CheckNH Check 3100-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet Present? CheckNH->Doublet Incomplete Reaction Incomplete (Residual 2-Aminopyridine) Doublet->Incomplete Yes Clean Region Clear (<3100 cm⁻¹) Doublet->Clean No CheckCN Check 1630-1650 cm⁻¹ Clean->CheckCN SharpPeak Sharp Strong Peak? CheckCN->SharpPeak Success Product Confirmed (Imidazo[1,2-a]pyridine) SharpPeak->Success Yes Ambiguous Ambiguous/Side Products SharpPeak->Ambiguous No

Figure 1: Logical workflow for monitoring the cyclization of 2-aminopyridine to imidazo[1,2-a]pyridine.

Scenario B: Structural Differentiation (Scaffold vs. Isoosteres)

Researchers often compare imidazo[1,2-a]pyridine with Indole (an isostere). While they look similar, their IR signatures are distinct due to the bridgehead nitrogen.

  • Indole: Contains a pyrrole-like N-H. Result: Strong sharp band at ~3400

    
    .
    
  • Imidazo[1,2-a]pyridine: No N-H. Result: Absence of bands >3100

    
    .[2]
    
  • Benzimidazole: Contains N-H (unless substituted). Result: Broad hydrogen-bonded bands 2500-3200

    
    .
    

Part 3: Experimental Protocols

Method A: ATR-FTIR (Recommended for Routine Screening)

Attenuated Total Reflectance (ATR) is the modern standard, eliminating the need for KBr pellets.

Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline drugs (like Zolpidem tartrate) to prevent scratching.

  • Background: Collect 16 scans of air background.

  • Sample Loading: Place ~2-5 mg of solid sample on the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the "Force Gauge" reads optimal contact. Poor contact results in weak C-H signals.

  • Acquisition: Scan range 4000–600

    
    , 4 
    
    
    
    resolution, 32 scans.
  • Correction: Apply "ATR Correction" in software if comparing to historical transmission (KBr) libraries, as ATR shifts peaks slightly to lower wavenumbers.

Method B: KBr Pellet (Recommended for Publication/Resolution)

For high-resolution publication data or resolving complex fingerprint regions (1500-1000


).

Protocol:

  • Ratio: Mix 1-2 mg sample with 200 mg spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation: The resulting pellet must be transparent, not cloudy. A cloudy pellet introduces baseline noise.

Part 4: Logical Mapping of Vibrational Modes

To aid in spectral assignment, the following diagram maps the physical structure of the ring to its vibrational consequences.

VibrationalMap Core Imidazo[1,2-a]pyridine Scaffold Imidazole Imidazole Ring (5-membered) Core->Imidazole Pyridine Pyridine Ring (6-membered) Core->Pyridine Bridgehead Bridgehead N (N4) Core->Bridgehead CN_Stretch C=N Stretch 1650-1625 cm⁻¹ Imidazole->CN_Stretch Major Contributor Skel_Breathing Ring Breathing 1610-1480 cm⁻¹ Pyridine->Skel_Breathing CH_Wag OOP Bending < 800 cm⁻¹ Pyridine->CH_Wag Subst. Dependent CN_Bridge C-N-C Stretch 1360-1320 cm⁻¹ Bridgehead->CN_Bridge

Figure 2: Correlation between structural moieties and specific IR frequency ranges.

References

  • Vibrational Assignments (DFT & Experimental)

    • Study on Imidazo[1,2-a]pyridine derivatives. (2025).[1][3][4][5] ResearchGate.

  • Synthesis Monitoring

    • Iodine catalyzed synthesis of imidazo[1,2-a]pyridines.[5][6][7] (2023).[6] RSC Advances.

  • General IR Interpretation

    • Interpreting Infrared Spectra: Heterocycles. Specac Application Notes.

  • Drug Scaffold Context

    • Imidazo[1,2-a]pyridines: A Privileged Scaffold.[6][8] (2022).[5] ACS Omega.

Sources

A Comparative Analysis of 6-Bromo- and 6-Iodo-Imidazopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic modification of this scaffold, particularly through halogenation, has been a fruitful avenue for modulating biological activity. This guide provides an in-depth comparison of two key halogenated derivatives: 6-bromo- and 6-iodo-imidazopyridines. We will delve into their differential biological activities, explore the underlying mechanistic rationale, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Halogenation at the 6-Position

The introduction of a halogen atom at the 6-position of the imidazopyridine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Bromine and iodine, being larger and more polarizable than chlorine or fluorine, often introduce unique steric and electronic effects that can be exploited in drug design. This guide will specifically focus on the comparative analysis of 6-bromo and 6-iodo analogs, providing researchers with the necessary insights to make informed decisions in their drug discovery programs.

Comparative Biological Activities: A Data-Driven Overview

The choice between a 6-bromo or a 6-iodo substituent is often dictated by the specific therapeutic target and the desired pharmacological profile. Below, we summarize the observed trends in biological activity based on available literature.

Biological Target/Activity6-Bromo-Imidazopyridine Derivatives6-Iodo-Imidazopyridine DerivativesKey Observations
Kinase Inhibition Potent inhibitors of various kinases, including p38 MAP kinase and GSK-3.Often exhibit enhanced potency compared to bromo analogs, potentially due to stronger halogen bonding interactions.The larger, more polarizable iodine atom can form more favorable interactions with the kinase hinge region.
Anticancer Activity Exhibit cytotoxic effects against a range of cancer cell lines.Frequently display superior anticancer activity, attributed to increased cell permeability and target engagement.The choice of halogen can fine-tune the selectivity and potency against specific cancer types.
Antiviral Activity Show promise as antiviral agents, particularly against viruses like cytomegalovirus (CMV).Data is more limited, but the trend suggests potential for potent antiviral activity.Further head-to-head studies are warranted to delineate the precise advantages of each halogen.
CNS Receptor Binding Modulate the activity of various central nervous system receptors.Can display altered receptor subtype selectivity compared to their bromo counterparts.The nature of the halogen influences the blood-brain barrier permeability and target engagement within the CNS.

Mechanistic Insights: Why the Halogen Matters

The observed differences in biological activity between 6-bromo- and 6-iodo-imidazopyridines can be attributed to several key factors:

  • Halogen Bonding: Iodine is a more effective halogen bond donor than bromine. This non-covalent interaction can play a crucial role in ligand-protein binding, often leading to increased affinity and potency for the iodo-substituted compounds.

  • Lipophilicity and Cell Permeability: The ClogP values for iodo-substituted compounds are generally higher than their bromo analogs, indicating increased lipophilicity. This can enhance cell membrane permeability, leading to better target engagement within the cell.

  • Metabolic Stability: The carbon-halogen bond strength decreases from C-Br to C-I. While this might suggest lower metabolic stability for iodo compounds, the steric bulk of iodine can sometimes shield the molecule from metabolic enzymes, leading to a more complex metabolic profile.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis and evaluation of 6-bromo- and 6-iodo-imidazopyridines.

Synthesis of 6-Halogenated Imidazopyridines

A common synthetic route to 6-bromo and 6-iodo-imidazopyridines involves the halogenation of a suitable 2-aminopyridine precursor, followed by cyclization to form the imidazopyridine core.

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyclization A 2-Amino-5-halopyridine B Reaction with alpha-haloketone A->B Base C 6-Halo-imidazopyridine B->C Heat

Caption: General synthetic workflow for 6-halogenated imidazopyridines.

Step-by-Step Protocol:

  • Halogenation of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the resulting 2-amino-5-halopyridine by column chromatography.

  • Cyclization: To a solution of the purified 2-amino-5-halopyridine in a solvent like ethanol, add the desired alpha-haloketone and a base (e.g., sodium bicarbonate).

  • Heating: Reflux the reaction mixture for the required time, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Final Purification: Recrystallize or purify the final 6-halo-imidazopyridine product by column chromatography to obtain a high-purity compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow A Prepare Assay Plate: - Kinase - Substrate - ATP B Add Test Compound (6-bromo or 6-iodo derivative) A->B C Incubate at 37°C B->C D Add Detection Reagent C->D E Measure Signal (e.g., Luminescence, Fluorescence) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare stock solutions of the kinase, a suitable substrate, and ATP in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the 6-bromo- and 6-iodo-imidazopyridine test compounds.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound solutions.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).

  • Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The choice between a 6-bromo- and a 6-iodo-imidazopyridine is a critical decision in the optimization phase of drug discovery. While 6-iodo derivatives often exhibit superior potency due to enhanced halogen bonding and lipophilicity, the synthetic accessibility and metabolic profile of 6-bromo analogs can sometimes be more favorable. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to rationally design and synthesize novel imidazopyridine-based therapeutics.

Future research should focus on expanding the head-to-head comparisons of these halogenated analogs against a wider range of biological targets. Furthermore, detailed structural biology studies, such as X-ray crystallography, will be instrumental in elucidating the precise molecular interactions that govern their differential activities.

References

  • Thomson, D. W., et al. (2010). Discovery of 6-substituted-imidazo[1,2-a]pyridine p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1967-1970. [Link]

  • Starcevic, K., et al. (2019). Synthesis, Antiviral and Antitumor Activity of 2,6,7-Trisubstituted Imidazo[1,2-a]pyridines. Molecules, 24(19), 3469. [Link]

  • Enguehard-Gueiffier, C., et al. (2009). Synthesis and biological evaluation of 6-substituted imidazo[1,2-a]pyridines as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6095-6099. [Link]

Safety Operating Guide

Proper Disposal Procedures: 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine

[1][2][3][4]

Part 1: Executive Safety Summary

6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic building block commonly used in medicinal chemistry.[1][2] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both Bromine and Fluorine atoms.[3] Improper disposal (e.g., mixing with non-halogenated solvents) can damage incineration infrastructure and violate EPA regulations regarding acid gas emissions.[2]

Hazard Identification (GHS Classification)

Treat this compound with Universal Precautions for novel pharmaceutical intermediates.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1]Zero-tolerance for dust generation; use N95/P100 or fume hood.[1]
Skin Irritation H315Causes skin irritation.[1][4]Double-gloving (Nitrile) required during solid handling.[1]
Eye Irritation H319Causes serious eye irritation.[1][4]Safety goggles (ANSI Z87.[1]1) are mandatory.[1][3]
STOT-SE H335May cause respiratory irritation.[1]All transfers must occur inside a certified chemical fume hood.[1]

Part 2: Strategic Waste Segregation

The Core Directive: This compound must NEVER be disposed of in "General Organic" or "Non-Halogenated" waste streams.

The Scientific Logic (Why Segregate?)

Standard organic waste is often incinerated at lower temperatures or used as fuel blending.[1] However, when fluorinated and brominated compounds are incinerated, they generate Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.[2]

  • HF Generation: Corrodes the refractory lining of standard incinerators.[1]

  • Regulatory Limit: Facilities must use scrubbers to neutralize these acid gases.

  • Cost: Halogenated waste streams are processed separately at higher costs to manage these byproducts.[1]

Segregation Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound and its mother liquors.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid / ResidueStateCheck->SolidWastePowder/Filter CakeLiquidWasteLiquid (Mother Liquor)StateCheck->LiquidWasteReaction MixtureHaloStreamHALOGENATED WASTE(High BTU Incineration)SolidWaste->HaloStreamContains F/BrSolventCheckSolvent Type?LiquidWaste->SolventCheckSolventCheck->HaloStreamDCM, Chloroform, orDissolved Target CompoundSolventCheck->HaloStreamIf Target CompoundConcentration >1%NonHaloStreamNON-HALOGENATED WASTE(Fuel Blending)SolventCheck->NonHaloStreamEthanol/Hexane ONLY IF<1% Halogen Content

Figure 1: Decision tree for segregating halogenated heterocyclic waste. Note that even non-halogenated solvents must be treated as halogenated waste if they contain significant concentrations of the target compound.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Filter Cake)

Applicability: Expired inventory, spilled solids, or reaction precipitates.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] HDPE is resistant to trace HF generation that can occur if the solid hydrolyzes over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "Solid Waste: this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Bagging: If the solid is fine dust, place it inside a clear zip-lock bag before placing it into the HDPE waste jar to minimize dust exposure upon reopening the jar.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., do not put chloroform mixtures in standard polystyrene).

  • Segregation: Pour into the HALOGENATED SOLVENT carboy (typically designated with a Red or Yellow tag depending on facility rules).

    • Critical Note: Even if the solvent is Ethanol (non-halogenated), the presence of dissolved this compound (>1-2%) classifies the entire mixture as halogenated waste.[1][2]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

  • Cap Torque: Ensure the cap is closed tightly to prevent fugitive emissions of the solvent or the compound.

Part 4: Spill Response Workflow

In the event of a spill, rapid containment prevents the spread of this irritating solid.

SpillResponseAssess1. Assess Volume& HazardsPPE2. Don PPE:Nitrile Gloves x2,Goggles, N95 MaskAssess->PPEContain3. Contain:Cover with wet papertowels to stop dustPPE->ContainClean4. Clean:Scoop into bag,wipe with AcetoneContain->CleanDispose5. Dispose:Label as HazardousSolid WasteClean->Dispose

Figure 2: Operational workflow for managing solid spills of irritating heterocyclic compounds.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution followed by an alcohol wipe (Isopropanol or Acetone) to solubilize residual organic material.[2]

Part 5: Regulatory Compliance (RCRA)

Understanding the regulatory framework ensures your facility remains compliant with EPA standards.[1]

  • RCRA Status: While this specific CAS is likely not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it is a Characteristic Waste if it exhibits toxicity.

  • The "Pyridine" Nuance: Pyridine (CAS 110-86-1) is a D038 regulated waste.[1] While imidazo[1,2-a]pyridine is a distinct chemical entity, environmental officers often treat pyridine derivatives with heightened scrutiny.[2]

  • Generator Status: The weight of this waste counts toward your facility's Monthly Generation Rate.

  • EPA Waste Code Assignment:

    • If dissolved in spent halogenated solvents (e.g., DCM): F002 .[2]

    • If solid waste: Generally classified under D001 (if ignitable) or simply as Non-RCRA Regulated Hazardous Waste (depending on state rules), but best practice dictates managing it as Halogenated Organic Waste to ensure high-temperature incineration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54332454 (Imidazo[1,2-a]pyridine derivatives).[1] PubChem.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] OSHA.gov.[1] [Link]1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS.org.[1] [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.